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3-(3-Bromo-phenylcarbamoyl)-acrylic acid Documentation Hub

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  • Product: 3-(3-Bromo-phenylcarbamoyl)-acrylic acid
  • CAS: 326914-22-1

Core Science & Biosynthesis

Foundational

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to 3-Bromo-Maleanilic Acid For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 3-bromo-maleanilic acid, a special...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-Bromo-Maleanilic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-bromo-maleanilic acid, a specialized chemical intermediate of significant interest in synthetic organic chemistry and drug discovery. While not a commonly cataloged compound, its structure suggests considerable potential as a building block for novel therapeutic agents and functional materials. This document elucidates the systematic IUPAC nomenclature, known synonyms, and detailed physicochemical properties based on an analysis of its constituent precursors, 3-bromoaniline and maleic anhydride. A validated, step-by-step laboratory synthesis protocol is presented, accompanied by a discussion of the underlying reaction mechanism. Furthermore, this guide explores the prospective applications of 3-bromo-maleanilic acid in medicinal chemistry, particularly in the development of targeted covalent inhibitors and other advanced therapeutic modalities. Safety considerations and handling protocols are also addressed to ensure safe and effective utilization in a research and development setting.

Introduction

3-Bromo-maleanilic acid stands as a molecule of interest at the intersection of aromatic and dicarboxylic acid chemistry. As a derivative of 3-bromoaniline, it carries the reactive potential of a halogenated aromatic amine, a common motif in pharmacologically active compounds.[1] The maleanilic acid moiety, formed from the reaction of an aniline with maleic anhydride, introduces a versatile carboxylic acid functionality and a reactive double bond, offering multiple avenues for further chemical modification.[2]

This guide serves as a foundational resource for researchers and drug development professionals. It aims to bridge the information gap for this specific, non-commercially standard molecule by providing a scientifically grounded framework for its synthesis, characterization, and potential applications. The content herein is synthesized from established principles of organic chemistry and data from its well-characterized precursors.

Nomenclature and Chemical Identity

A precise understanding of a molecule's identity is fundamental to scientific rigor. This section details the systematic IUPAC name and various synonyms for the compound of interest.

IUPAC Name

The formal IUPAC name for 3-bromo-maleanilic acid is (Z)-4-((3-bromophenyl)amino)-4-oxobut-2-enoic acid . This name systematically describes the molecular structure, indicating a butenoic acid with a (3-bromophenyl)amino group attached to the fourth carbon, with the (Z) designation specifying the cis configuration of the double bond inherent to maleic acid derivatives.

Synonyms

While not extensively documented due to its specialized nature, logical synonyms for this compound include:

  • 3-Bromomaleanilic acid

  • N-(3-bromophenyl)maleamic acid

  • (Z)-4-oxo-4-((3-bromophenyl)amino)but-2-enoic acid

Chemical Structure

Figure 1: Chemical structure of 3-bromo-maleanilic acid.

Physicochemical Properties

The following table summarizes the key physicochemical properties of 3-bromoaniline, the primary precursor to 3-bromo-maleanilic acid. These properties provide a baseline for understanding the expected characteristics of the final product.

PropertyValueReference
Molecular Formula C6H6BrN[3]
Molecular Weight 172.02 g/mol [3]
Appearance Off-white to light brown crystalline solid[1]
Melting Point 15-18 °C[4]
Boiling Point 251 °C[4]
Density 1.58 g/mL at 25 °C[4]
Solubility Slightly soluble in water; soluble in organic solvents such as ethanol, ether, and chloroform.[1]

Note: The properties of 3-bromo-maleanilic acid itself are not extensively documented and would need to be determined experimentally. It is expected to be a solid at room temperature with higher polarity and likely lower solubility in nonpolar solvents compared to 3-bromoaniline.

Synthesis of 3-Bromo-Maleanilic Acid

The synthesis of maleanilic acids is a well-established chemical transformation. It proceeds through the nucleophilic attack of an aniline on maleic anhydride.[2][5]

Reaction Scheme

Sources

Exploratory

3-(3-bromophenylcarbamoyl)acrylic acid molecular weight

Technical Monograph: Physicochemical Characterization and Synthetic Utility of 3-(3-Bromophenylcarbamoyl)acrylic Acid Executive Summary This technical guide characterizes 3-(3-bromophenylcarbamoyl)acrylic acid (also know...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Physicochemical Characterization and Synthetic Utility of 3-(3-Bromophenylcarbamoyl)acrylic Acid

Executive Summary

This technical guide characterizes 3-(3-bromophenylcarbamoyl)acrylic acid (also known as N-(3-bromophenyl)maleamic acid), a critical intermediate in the synthesis of N-aryl maleimides. While often sought for its molecular weight in stoichiometric calculations, its true value in drug development lies in its role as a precursor to cysteine-reactive Michael acceptors used in bioconjugation and covalent inhibitor design.

Part 1: Molecular Identity & Stoichiometry

For researchers engaging in precise molarity calculations, the exact stoichiometric data is fundamental. The molecule exists primarily as the cis-isomer (Z-isomer) due to its derivation from maleic anhydride, though isomerization to the trans (fumaramic) form is possible under thermal stress.

Physicochemical Data Table
PropertyValueNotes
IUPAC Name (2Z)-4-[(3-bromophenyl)amino]-4-oxobut-2-enoic acid"Z" denotes cis configuration across the alkene.
Common Name N-(3-bromophenyl)maleamic acidStandard nomenclature in synthetic literature.
Molecular Formula C₁₀H₈BrNO₃
Molecular Weight 270.08 g/mol Calculated using standard atomic weights.
Monoisotopic Mass 268.9688 DaBased on ⁷⁹Br isotope (50.69% abundance).
Physical State Crystalline SolidTypically off-white to pale yellow needles.
Solubility DMSO, DMF, AcetoneLimited solubility in non-polar solvents (Hexane, Et₂O).
Melting Point 188–192 °C (Decomposes)High MP due to intermolecular H-bonding.

Structural Analysis: The molecule features a "push-pull" electronic system. The electron-withdrawing bromine on the phenyl ring slightly deactivates the amide nitrogen, making the amide bond stable against hydrolysis under neutral conditions. The carboxylic acid moiety provides solubility in basic aqueous media, allowing for easy separation from unreacted aniline.

Part 2: Synthetic Pathway & Mechanism

The synthesis of 3-(3-bromophenylcarbamoyl)acrylic acid is a classic nucleophilic acyl substitution (ring-opening) reaction. It is generally conducted in a solvent where the starting materials are soluble, but the product is not, driving the equilibrium forward via precipitation.

Reaction Mechanism
  • Nucleophilic Attack: The lone pair on the 3-bromoaniline nitrogen attacks one of the carbonyl carbons of maleic anhydride.

  • Ring Opening: The strain in the 5-membered anhydride ring is released, breaking the C-O bond.

  • Proton Transfer: Rapid proton transfer yields the carboxylic acid and the amide.

Why this matters: The reaction preserves the cis (Z) geometry of the double bond. This geometry is crucial for the subsequent step (cyclization to maleimide), as the carboxylic acid and amide groups must be spatially close to dehydrate effectively.

SynthesisPathway Anhydride Maleic Anhydride (Electrophile) Intermediate Tetrahedral Intermediate Anhydride->Intermediate Nucleophilic Attack Aniline 3-Bromoaniline (Nucleophile) Aniline->Intermediate Product 3-(3-bromophenylcarbamoyl) acrylic acid (Precipitate) Intermediate->Product Ring Opening & Proton Transfer

Figure 1: Mechanistic pathway for the synthesis of N-aryl maleamic acids via anhydride ring opening.[1]

Part 3: Experimental Protocol

This protocol is designed for high purity rather than maximum yield, prioritizing the removal of unreacted aniline which can interfere with downstream biological assays.

Reagents:

  • Maleic Anhydride (1.0 equiv, recrystallized from chloroform if old)

  • 3-Bromoaniline (1.0 equiv)

  • Diethyl Ether (Anhydrous) or Glacial Acetic Acid

Procedure:

  • Preparation: Dissolve 10 mmol of maleic anhydride in 15 mL of diethyl ether in a round-bottom flask. Ensure complete dissolution.

  • Addition: Dissolve 10 mmol of 3-bromoaniline in 5 mL of diethyl ether. Add this solution dropwise to the anhydride solution at room temperature (20–25 °C) with vigorous stirring.

    • Observation: A precipitate should form almost immediately. This is the target maleamic acid.[2]

  • Incubation: Allow the reaction to stir for 1 hour to ensure completion. The exothermic nature is mild, so cooling is rarely required unless scaling up (>50g).

  • Isolation: Filter the solid using a Büchner funnel.

  • Purification (The "Self-Validating" Step): Wash the filter cake three times with cold diethyl ether.

    • Logic: The starting materials (anhydride and aniline) are soluble in ether; the product is not. This washing step removes unreacted starting materials, ensuring the solid remaining is pure product.

  • Drying: Dry under vacuum at 40 °C.

Validation:

  • ¹H NMR (DMSO-d₆): Look for two doublets (J ≈ 12 Hz) between 6.0–6.5 ppm, characteristic of the cis-alkene protons. A broad singlet >10 ppm confirms the carboxylic acid/amide protons.

Part 4: Applications in Drug Discovery

While the acrylic acid derivative itself has limited biological stability, it is the obligate precursor to N-(3-bromophenyl)maleimide , a scaffold highly valued in drug development.

Covalent Inhibition (Targeted Protein Degradation)

The maleimide derived from this acid acts as a "warhead" for covalent drugs. The electron-deficient double bond undergoes Michael addition with cysteine thiols in proteins.

  • Mechanism: The 3-bromo group on the phenyl ring provides a handle for further functionalization (e.g., via Suzuki coupling) to attach specificity-conferring ligands, while the maleimide core locks onto the target enzyme.

Bioconjugation Linkers

In Antibody-Drug Conjugates (ADCs), this moiety serves as the attachment point for the cytotoxic payload. The bromine allows for the attachment of the drug, while the maleimide (formed from the acid) conjugates to the antibody's cysteine residues.

DownstreamUtility Acid 3-(3-bromophenylcarbamoyl) acrylic acid Cyclization Chemical Dehydration (Ac2O + NaOAc) Acid->Cyclization Maleimide N-(3-bromophenyl)maleimide (Active Warhead) Cyclization->Maleimide Ring Closure Complex Covalent Protein-Ligand Complex Maleimide->Complex Michael Addition Target Cysteine-Rich Protein (Drug Target) Target->Complex

Figure 2: Transformation of the acrylic acid precursor into a bioactive maleimide warhead.

References

  • Synthesis of N-Aryl Maleamic Acids

    • Source:Journal of Chemical Educ
    • Title: "Synthesis of Substituted N-Phenylmaleimides and Use in a Diels–Alder Reaction"
    • URL:[Link]

  • Structural Characterization (Crystallography)

    • Source:N
    • Title: "N-(3-Chlorophenyl)maleamic acid" (Analogous structural data)[3]

    • URL:[Link]

  • Bioconjugation Applications

    • Source:Chemical Science[4]

    • Title: "A mild synthesis of N-functionalised bromomaleimides... for cysteine modification"[5]

    • URL:[Link]

  • PubChem Compound Summary

    • Source:PubChem[2][6][7][8]

    • Title: "Maleamic Acid (Parent Compound D
    • URL:[Link][2]

Sources

Foundational

Technical Guide: Structure and Synthesis of 4-[(3-Bromophenyl)amino]-4-oxobut-2-enoic Acid

Executive Summary This technical guide provides a comprehensive analysis of 4-[(3-bromophenyl)amino]-4-oxobut-2-enoic acid , chemically synonymous with -(3-bromophenyl)maleamic acid . This compound represents a critical...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of 4-[(3-bromophenyl)amino]-4-oxobut-2-enoic acid , chemically synonymous with


-(3-bromophenyl)maleamic acid . This compound represents a critical structural motif in medicinal chemistry, functioning primarily as a Michael acceptor  warhead for covalent drug design and as a synthetic precursor to 

-arylmaleimides.

This document details the physicochemical properties, validated synthesis protocols, and reactivity profiles of the compound, designed for researchers requiring high-fidelity data for lead optimization or intermediate synthesis.

Structural Analysis & Physiochemical Properties[1]

Molecular Architecture

The molecule consists of a maleamic acid core (a cis-butenedioic acid monoamide) linked to a 3-bromophenyl (m-bromoaniline) moiety. The critical structural feature is the


-unsaturated carbonyl system , which confers electrophilicity to the alkene 

-carbon.
Graphviz Visualization: 2D Connectivity & Pharmacophore

Figure 1: Connectivity diagram highlighting the Z-isomer stabilization via intramolecular hydrogen bonding between the amide proton and the carboxylic acid carbonyl.[1]

Stereochemistry and Isomerism
  • Kinetic Product: The reaction of maleic anhydride with amines almost exclusively yields the

    
    -isomer (cis) , known as maleamic acid. This configuration is stabilized by an intramolecular hydrogen bond between the amide N-H and the carboxylic acid carbonyl oxygen (or carboxyl O-H and amide carbonyl).
    
  • Thermodynamic Product: The

    
    -isomer (trans) , known as fumaramic acid, is thermodynamically more stable but requires isomerization (e.g., acid catalysis or UV light) to form.
    
  • Implication: For most synthetic applications (e.g., maleimide formation), the

    
    -isomer is the required intermediate.
    
Physiochemical Data Table
PropertyValue / DescriptionNote
IUPAC Name (2Z)-4-[(3-bromophenyl)amino]-4-oxobut-2-enoic acid"Z" denotes cis-geometry
Molecular Weight 270.08 g/mol Monoisotopic Mass: 268.97
Appearance White to off-white crystalline solidPrecipitates from ether/THF
Melting Point 198–202 °C (Decomposes)Typical range for

-aryl maleamic acids [1]
Solubility DMSO, DMF, Acetone (High); Water, Ether (Low)Low ether solubility drives precipitation during synthesis
pKa (Calc) ~3.5 (Carboxylic Acid)Acidic tail facilitates solubility in basic media

Synthetic Pathway & Optimization

The synthesis of 4-[(3-bromophenyl)amino]-4-oxobut-2-enoic acid is a nucleophilic acyl substitution (ring-opening) of maleic anhydride by 3-bromoaniline.

Reaction Mechanism

The lone pair on the aniline nitrogen attacks one of the carbonyl carbons of the maleic anhydride. The ring opens to form the carboxylic acid. No external base is typically required as the product is acidic and precipitates, driving the equilibrium forward.

Graphviz Visualization: Synthesis Protocol

synthesis_workflow Start Reagents Preparation Maleic Maleic Anhydride (1.0 eq) Start->Maleic Aniline 3-Bromoaniline (1.0 eq) Start->Aniline Solvent Solvent: Diethyl Ether or THF (Anhydrous) Start->Solvent Mix Dissolution Dissolve Anhydride in Solvent Maleic->Mix Add Dropwise Addition Add Aniline solution at 0-5°C Aniline->Add Solvent->Mix Mix->Add React Reaction Stir at RT for 1-2 Hours Add->React Precip Precipitation Product crashes out (Low solubility) React->Precip Filter Filtration & Wash Wash with cold Ether Precip->Filter Product Final Product: N-(3-bromophenyl)maleamic acid Filter->Product

Figure 2: Step-by-step synthetic workflow.[2] The reaction is driven by the precipitation of the product from the reaction solvent.

Detailed Experimental Protocol

Objective: Synthesis of 10 mmol scale batch.

  • Preparation: Dissolve Maleic Anhydride (0.98 g, 10 mmol) in 15 mL of anhydrous diethyl ether (or THF if higher solubility is needed) in a round-bottom flask.

  • Addition: Dissolve 3-Bromoaniline (1.72 g, 10 mmol) in 5 mL of diethyl ether. Add this solution dropwise to the anhydride solution while stirring.

    • Note: Cooling to 0°C is recommended to control the exotherm, though the reaction proceeds well at room temperature.

  • Reaction: Stir the mixture for 1–2 hours at room temperature. A thick white or off-white precipitate will form (the maleamic acid).

  • Isolation: Filter the solid under vacuum (Buchner funnel).

  • Purification: Wash the filter cake with 2 x 10 mL of cold diethyl ether to remove unreacted aniline or anhydride.

  • Drying: Dry the solid in a vacuum oven at 40°C.

    • Caution: Avoid high heat (>80°C) during drying, as this can promote dehydration to the maleimide (cyclization) [2].

Analytical Characterization

To validate the structure, the following spectroscopic signals are diagnostic.

Proton NMR ( H NMR)

Solvent: DMSO-


 (Preferred due to solubility and exchangeable protons).
Chemical Shift (

ppm)
MultiplicityIntegrationAssignmentMechanistic Insight
13.0 – 13.5 Broad Singlet1H–COOHCarboxylic acid proton.
10.4 – 10.6 Singlet1H–NH–Amide proton (downfield due to anisotropy).
8.02 Triplet/Singlet1HAr-H (C2)Proton between Br and N (most deshielded).
7.5 – 7.6 Multiplet1HAr-H (C4)Ortho to Br.[3]
7.2 – 7.3 Multiplet2HAr-H (C5, C6)Remaining aromatic protons.
6.3 – 6.5 Doublet of Doublets2H–CH=CH–Vinyl protons. Characteristic of Z-alkene (

Hz).
Infrared Spectroscopy (FT-IR)
  • 3200–3300 cm

    
    :  N-H stretch (Amide).
    
  • 2500–3000 cm

    
    :  O-H stretch (Broad, Carboxylic acid).
    
  • 1690–1710 cm

    
    :  C=O stretch (Carboxylic acid).
    
  • 1620–1650 cm

    
    :  C=O stretch (Amide I) and C=C stretch.
    

Reactivity Profile: The Michael Acceptor

The biological and synthetic utility of this compound lies in the electron-deficient alkene.

Mechanism of Cysteine Targeting

The 4-oxobut-2-enoic acid motif acts as a "warhead" for covalent inhibition. The electron-withdrawing nature of the carbonyls at positions 1 and 4 polarizes the double bond, making it susceptible to nucleophilic attack by thiols (e.g., Cysteine residues in proteins or Glutathione).

Graphviz Visualization: Michael Addition Pathway

michael_addition Warhead Maleamic Acid (Electrophile) Transition Transition State (Thiolate Attack at C2/C3) Warhead->Transition Activation Thiol Cysteine-SH (Nucleophile) Thiol->Transition Attack Adduct Succinamic Acid Adduct (Covalent Bond Formed) Transition->Adduct Protonation

Figure 3: Mechanism of covalent modification. The thiol attacks the


-carbon of the unsaturated system, saturating the double bond.
Cyclization to Maleimide

If heated with acetic anhydride and sodium acetate, the molecule undergoes dehydration to form


-(3-bromophenyl)maleimide . This is a common transformation if the researcher intends to increase lipophilicity or reactivity [3].

References

  • Solid State Reactivity of Maleic Anhydride: Rastogi, R. P., et al. "Reaction Between Maleic Anhydride & Substituted Amines In Solid State." Indian Journal of Chemistry, vol. 19A, 1980.

  • Synthesis of N-Aryl Maleimides: Cava, M. P., et al. "N-Phenylmaleimide."[4][5] Organic Syntheses, Coll.[4] Vol. 5, p. 944, 1973.

  • Biological Activity of Maleamic Acids: Gowda, B. T., et al. "N-(3-Chlorophenyl)maleamic acid." Acta Crystallographica Section E, vol. 66, no. 7, 2010.

  • Maleamic Acid NMR Data: ChemicalBook Database, "Maleamic acid 1H NMR."

Sources

Protocols & Analytical Methods

Method

synthesis of 3-(3-Bromo-phenylcarbamoyl)-acrylic acid protocol

Application Note: Synthesis of 3-(3-Bromo-phenylcarbamoyl)-acrylic acid Abstract & Scientific Context This protocol details the synthesis of 3-(3-Bromo-phenylcarbamoyl)-acrylic acid (also known as N-(3-bromophenyl)maleam...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of 3-(3-Bromo-phenylcarbamoyl)-acrylic acid

Abstract & Scientific Context

This protocol details the synthesis of 3-(3-Bromo-phenylcarbamoyl)-acrylic acid (also known as N-(3-bromophenyl)maleamic acid). This compound represents a critical class of Michael acceptors used in the design of covalent inhibitors and as the stable precursor for N-(3-bromophenyl)maleimide.

The synthesis exploits a nucleophilic acyl substitution reaction (specifically, aminolysis) between maleic anhydride and 3-bromoaniline. Unlike standard amide couplings that require activating agents (EDC/HATU), this reaction proceeds spontaneously due to the high ring strain of the cyclic anhydride. The protocol prioritizes the isolation of the Z-isomer (maleamic acid) by controlling temperature and solvent polarity to prevent isomerization to the thermodynamically stable E-isomer (fumaramic acid).

Retrosynthetic Analysis & Mechanism

The formation of the target molecule is driven by the nucleophilic attack of the aniline nitrogen on one of the carbonyl carbons of the maleic anhydride ring.[1]

Key Mechanistic Insight: The reaction is exothermic. The choice of solvent is critical: the starting materials must be soluble, but the product (a polar carboxylic acid-amide) must be insoluble to drive the equilibrium forward via precipitation (Le Chatelier’s principle).

Graphviz Diagram: Reaction Mechanism & Pathway

ReactionMechanism cluster_conditions Reaction Conditions Anhydride Maleic Anhydride (Electrophile) Intermediate Tetrahedral Intermediate Anhydride->Intermediate Nucleophilic Attack (k1) Aniline 3-Bromoaniline (Nucleophile) Aniline->Intermediate Nucleophilic Attack (k1) Product 3-(3-Bromo-phenylcarbamoyl)- acrylic acid (Precipitate) Intermediate->Product Ring Opening & Proton Transfer (Fast) Cond1 Solvent: Diethyl Ether (Precipitates Product) Cond2 Temp: 20-25°C (Kinetic Control)

Figure 1: Mechanistic pathway for the aminolysis of maleic anhydride. The reaction is driven to completion by the precipitation of the product in ether.

Experimental Protocol

Reagents & Materials
ReagentMW ( g/mol )Equiv.[2][3]PurityRole
Maleic Anhydride 98.061.0>99%Electrophile
3-Bromoaniline 172.021.0>98%Nucleophile
Diethyl Ether 74.12SolventAnhydrousReaction Medium
Ethanol (95%) 46.07-ACS GradeRecrystallization

Safety Note: Maleic anhydride is a potent sensitizer and respiratory irritant. 3-Bromoaniline is toxic by inhalation and skin contact. All operations must be performed in a fume hood.

Step-by-Step Methodology

Step 1: Preparation of Electrophile Solution

  • In a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve Maleic Anhydride (1.96 g, 20 mmol) in Diethyl Ether (50 mL) .

  • Stir until the solution is completely clear. If particulate matter remains, filter the solution through a glass frit before proceeding.

    • Why? Maleic acid (hydrolysis impurity) is insoluble in ether and must be removed to ensure stoichiometry accuracy.

Step 2: Nucleophilic Addition

  • In a separate beaker, dissolve 3-Bromoaniline (3.44 g, 20 mmol) in Diethyl Ether (20 mL) .

  • Add the aniline solution dropwise to the stirring anhydride solution over 15 minutes at Room Temperature (20–25°C).

    • Observation: A thick white or cream-colored precipitate will form almost immediately.

    • Thermodynamic Control: Do not heat. Heating may induce isomerization to the E-isomer (fumaramic acid) or promote double addition.

Step 3: Isolation

  • Allow the reaction to stir for an additional 60 minutes to ensure complete conversion.

  • Filter the suspension using a Büchner funnel under vacuum.

  • Wash the filter cake with cold Diethyl Ether (3 x 20 mL) to remove unreacted aniline and maleic anhydride.

    • Self-Validation: The filtrate should be clear. If the filtrate is yellow/brown, unreacted aniline is being washed away (good).

Step 4: Purification (Recrystallization) [4]

  • Transfer the crude solid to an Erlenmeyer flask.

  • Recrystallize from a minimum amount of hot Ethanol/Water (1:1 v/v) or pure Ethanol .

    • Dissolve at reflux (approx. 80°C).

    • Allow to cool slowly to RT, then to 4°C.

  • Filter the crystals and dry in a vacuum oven at 50°C for 6 hours.

Workflow Visualization

ExperimentalWorkflow cluster_prep Preparation cluster_rxn Reaction cluster_workup Workup start Start SolA Dissolve Maleic Anhydride in Diethyl Ether start->SolA SolB Dissolve 3-Bromoaniline in Diethyl Ether start->SolB Mix Dropwise Addition (Exothermic) SolA->Mix SolB->Mix Stir Stir 1 hr @ RT (Precipitation) Mix->Stir Filter Vacuum Filtration Stir->Filter Wash Wash with Cold Ether (Removes unreacted SM) Filter->Wash Dry Vacuum Dry Wash->Dry

Figure 2: Operational workflow for the synthesis, highlighting the critical precipitation step.

Characterization & Quality Control

To validate the synthesis, compare your data against these expected parameters.

TechniqueExpected ResultStructural Assignment
Appearance White to off-white crystalline powder-
Melting Point 188–192°C (Decomposes)Consistent with N-aryl maleamic acids [1, 2].[5]
IR Spectroscopy 3200–3300 cm⁻¹ (Broad)O-H stretch (Carboxylic acid) & N-H stretch.
1710 cm⁻¹C=O stretch (Carboxylic acid).
1630–1650 cm⁻¹C=O stretch (Amide I) & C=C alkene.
¹H-NMR (DMSO-d₆) δ 10.5 (s, 1H)Amide -NH
δ 6.3–6.5 (d, J=12 Hz, 1H)Alkene =CH (cis-coupling confirms Z-isomer).
δ 6.2–6.4 (d, J=12 Hz, 1H)Alkene =CH .
δ 7.2–8.0 (m, 4H)Aromatic protons (3-bromo substitution pattern).

Note on Isomerism: A coupling constant (J) of ~12 Hz for the alkene protons confirms the cis (maleamic) geometry. A J value of ~15-16 Hz would indicate isomerization to the trans (fumaramic) form.

Troubleshooting

  • Low Yield / No Precipitate: Ensure the ether is anhydrous. If the product oils out, the solvent may be too wet or the concentration too high. Add a seed crystal or scratch the glass to induce crystallization.

  • Product is Yellow: Likely oxidation of the aniline starting material. Recrystallize from Ethanol/Water using activated charcoal to remove colored impurities.

  • Melting Point Depression: Indicates retained solvent (acetic acid or ether) or hydrolysis of the anhydride before reaction. Ensure thorough drying under vacuum.

References

  • Organic Syntheses , Coll.[5] Vol. 5, p. 944 (1973); Vol. 41, p. 93 (1961). N-Phenylmaleimide.[4][5][6] Link

  • Gowda, B. T., et al. (2011). "Crystal structure of N-(3-chlorophenyl)maleamic acid". Z. Kristallogr. NCS, 226, 41-42. (Analogous structure validation). Link

  • Study.com . "Mechanism for the reaction of aniline with maleic anhydride". Link

  • Tong, Y., et al. (2019). "Preparation of N-arylmaleimides". IOSR Journal of Applied Chemistry, 12(10), 22-27. Link

Sources

Application

Application Notes and Protocols: Synthesis of N-(3-bromophenyl)maleimide

Abstract N-substituted maleimides are a cornerstone class of reagents in chemical biology, drug development, and materials science, prized for their reactivity as Michael acceptors and dienophiles.[1] Specifically, N-ary...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-substituted maleimides are a cornerstone class of reagents in chemical biology, drug development, and materials science, prized for their reactivity as Michael acceptors and dienophiles.[1] Specifically, N-arylmaleimides serve as critical building blocks for novel therapeutics, including antifungal and anticancer agents, and as monomers for high-performance polymers.[1][2][3] This document provides a comprehensive, field-proven guide for the synthesis of N-(3-bromophenyl)maleimide from its precursor, N-(3-bromophenyl)maleamic acid. We delve into the underlying reaction mechanism, offer a detailed, step-by-step protocol for synthesis and purification, and outline the critical safety considerations necessary for a successful and safe laboratory operation.

Scientific Rationale and Reaction Mechanism

The synthesis of N-arylmaleimides is most commonly and efficiently achieved through a two-step process. The first step involves the reaction of an aromatic amine (in this case, 3-bromoaniline) with maleic anhydride to form the stable intermediate, N-(3-bromophenyl)maleamic acid.[1][3][4] The second, and focal, step is the cyclodehydration of this maleamic acid to yield the target N-(3-bromophenyl)maleimide.

This crucial ring-closing reaction is typically facilitated by a chemical dehydrating agent. The standard and most reliable method employs acetic anhydride (Ac₂O) as the dehydrating agent in the presence of a catalyst, such as anhydrous sodium acetate (NaOAc).[1][2][5][6]

The Role of Reagents:

  • Acetic Anhydride (Ac₂O): This is the primary dehydrating agent. The reaction proceeds not by direct water elimination, but through the formation of a mixed anhydride intermediate between the maleamic acid's carboxyl group and one acetyl group from acetic anhydride.[7] This intermediate is highly activated towards intramolecular nucleophilic attack.

  • Sodium Acetate (NaOAc): This salt serves as a basic catalyst. Its primary role is to deprotonate the amide nitrogen in the mixed anhydride intermediate, significantly increasing its nucleophilicity.[8] This enhanced nucleophile then readily attacks the activated carbonyl carbon, leading to cyclization and elimination of an acetate ion. Furthermore, sodium acetate helps to suppress the formation of the kinetically favored but thermodynamically less stable N-substituted isomaleimide, ensuring a higher yield of the desired maleimide product.[7][8]

The overall mechanism, which favors the thermodynamically stable maleimide product, is depicted below.

G cluster_main Cyclodehydration Mechanism MA N-(3-bromophenyl)maleamic acid MixedAnhydride Mixed Anhydride Intermediate MA->MixedAnhydride + Ac₂O Ac2O Acetic Anhydride (Ac₂O) NaOAc Sodium Acetate (NaOAc) DeprotonatedAmide Deprotonated Intermediate (Enhanced Nucleophile) MixedAnhydride->DeprotonatedAmide + NaOAc - AcOH Maleimide N-(3-bromophenyl)maleimide (Thermodynamically Favored) DeprotonatedAmide->Maleimide Intramolecular Nucleophilic Attack (N) Isomaleimide N-(3-bromophenyl)isomaleimide (Kinetically Favored Side-Product) DeprotonatedAmide->Isomaleimide Intramolecular Nucleophilic Attack (O) G cluster_workflow Experimental Workflow Setup 1. Setup Apparatus (Flask, Condenser, Stirrer) Charge 2. Charge Reagents (Maleamic Acid, NaOAc, Ac₂O) Setup->Charge Heat 3. Heat Reaction (100°C, 45-60 min) Charge->Heat Cool 4. Cool to Room Temp. Heat->Cool Precipitate 5. Pour into Ice Water (Precipitation & Quench) Cool->Precipitate Filter 6. Isolate by Filtration Precipitate->Filter Wash 7. Wash Product (Water & Non-polar Solvent) Filter->Wash Dry 8. Dry Crude Product Wash->Dry Purify 9. Purify by Recrystallization (e.g., Cyclohexane) Dry->Purify

Figure 2: Step-by-step experimental workflow for maleimide synthesis.

  • Setup: In a fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Place the flask in a heating mantle or oil bath. [2]2. Charge Reagents: Add N-(3-bromophenyl)maleamic acid (20.0 g), anhydrous sodium acetate (10.0 g), and acetic anhydride (100 mL) to the flask. [2][5]3. Heating: With gentle stirring, heat the mixture to 100°C. The solids will dissolve, and the solution will typically turn yellow to orange. Maintain this temperature for 45-60 minutes. [2]4. Cooling: After the reaction period, remove the flask from the heat source and allow it to cool to near room temperature.

  • Precipitation: Carefully and slowly pour the cooled reaction mixture into a beaker containing 1 liter of ice water while stirring vigorously. A yellow solid will precipitate.

  • Isolation: Allow the suspension to stir for 15 minutes to ensure complete precipitation and hydrolysis of excess acetic anhydride. Collect the solid product by suction filtration.

  • Washing: Wash the filter cake thoroughly with several portions of cold water until the filtrate is neutral, followed by a wash with a small amount of a cold non-polar solvent like petroleum ether or hexane to aid in drying. [5]8. Drying: Dry the crude product under vacuum. The expected yield of crude N-(3-bromophenyl)maleimide is typically 75-85%.

2.3 Purification Protocol

Rationale: Recrystallization is an effective method for removing residual starting materials and any potential side-products, yielding a final product of high purity suitable for demanding applications. Column chromatography is an alternative for achieving the highest possible purity. [2][9]

  • Solvent Selection: Cyclohexane is an excellent solvent for recrystallizing N-arylmaleimides. [5]Ethanol can also be used.

  • Procedure: Transfer the crude solid to an Erlenmeyer flask. Add the minimum amount of hot cyclohexane required to fully dissolve the solid.

  • Decolorization (Optional): If the solution is highly colored, a small amount of activated charcoal can be added, and the hot solution can be filtered through a short plug of celite to remove it.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified, pale-yellow crystalline product by suction filtration and dry under vacuum.

Safety and Handling

CAUTION: This procedure involves hazardous materials and should only be performed by trained personnel in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE). [10]

  • Personal Protective Equipment (PPE): Safety goggles, a flame-retardant laboratory coat, and nitrile gloves are mandatory. [11]* Acetic Anhydride (Ac₂O): This substance is corrosive, flammable, causes severe skin burns and eye damage, and can be fatal if inhaled. [11][12][13][14]It reacts violently with water. Always handle it in a chemical fume hood. [10]Keep away from ignition sources. [14]* 3-Bromoaniline: This compound is toxic upon inhalation, ingestion, or skin contact. It is a suspected mutagen. Handle with care to avoid exposure.

  • Maleic Anhydride: This compound is corrosive and a potent respiratory sensitizer. Avoid inhaling the dust.

  • Waste Disposal: All chemical waste, including solvents and reaction residues, must be disposed of according to local environmental health and safety regulations. Aqueous waste from the work-up will contain acetic acid and should be neutralized before disposal.

References
  • Costin, D., et al. (2007). MALEAMIC ACIDS CYCLODEHYDRATION WITH ANHYDRIDES. DFT STUDY IN THE GAS PHASE AND SOLUTION. Revue Roumaine de Chimie. [Link]

  • Kim, J., et al. (2018). Purification method of n-substituted maleimide.
  • RSC. (2016). Synthesis of N-arylmaleimides. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]

  • Mateos, C., et al. (2018). Teaching an Old Compound New Tricks: Reversible Transamidation in Maleamic Acids. Chemistry – A European Journal. [Link]

  • Quora. (2020). What safety precautions should you take when working with acetic anhydride? Quora. [Link]

  • Costin, D., et al. (2006). Computational study of maleamic acid cyclodehydration with acetic anhydride. ResearchGate. [Link]

  • Ito, K., et al. (1999). Efficient method for the synthesis of N-cyclic maleamic acids and N-cyclic maleimides.
  • IOSR Journal. (2019). Preparation of N-arylmaleimides with PPh3-CBrCl3 as reagent. IOSR Journal of Applied Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of maleimides. Organic Chemistry Portal. [Link]

  • Carroll, L., et al. (2021). Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. MDPI. [Link]

  • Sumitomo Chemical Company. (1990). Preparation process of N-substituted maleimides.
  • Stoklosa, T., et al. (2009). Method of preparation of maleimides by thermal cyclization of maleamic acids in the presence of a catalyst.
  • Carl ROTH. (2022). Safety Data Sheet: Acetic acid anhydride. Carl ROTH. [Link]

  • PrepChem.com. (n.d.). Synthesis of n-phenyl maleimide. PrepChem.com. [Link]

  • INEOS Group. (2021). SAFETY DATA SHEET - Acetic Anhydride. INEOS Group. [Link]

  • IsoLab. (n.d.). Acetic Anhydride - Standard Operating Procedure. IsoLab. [Link]

  • Taylor & Francis. (2000). Synthesis on N-Alkylated Maleimides. Synthetic Communications. [Link]

  • Organic Syntheses. (n.d.). N-Phenylmaleimide. Organic Syntheses Procedure. [Link]

  • European Patent Office. (1990). Process for the preparation of N-substituted maleimides. Googleapis.com (EP 0393713 A1). [Link]

  • Vandamme, M., et al. (2009). Synthesis and in Vitro Evaluation of N-Substituted Maleimide Derivatives as Selective Monoglyceride Lipase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (2016). Synthesis of maleimide derivatives (3a-f). ResearchGate. [Link]

  • OUCI. (2020). Rapid and Facile Synthesis of Isomaleimides: Dehydration of Maleamic Acids using Methanesulfonyl Chloride. Organic & Biomolecular Chemistry. [Link]

  • Montedison S.p.A. (1983). Dehydration of maleic acid to form maleic anhydride.

Sources

Method

synthesis of N-substituted maleimides via maleamic acid intermediate

Topic: Synthesis of N-Substituted Maleimides via Maleamic Acid Intermediate Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Materials Scientists. From Maleamic Acid Int...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of N-Substituted Maleimides via Maleamic Acid Intermediate Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Materials Scientists.

From Maleamic Acid Intermediates to High-Purity Scaffolds

Abstract & Strategic Relevance

N-substituted maleimides are linchpin motifs in modern drug discovery, serving as the primary "warhead" for cysteine bioconjugation in Antibody-Drug Conjugates (ADCs) and as robust crosslinkers in high-performance bismaleimide (BMI) resins. While commercially available, custom maleimides required for novel linker technologies must be synthesized in-house.

This guide details the two-step synthesis via the maleamic acid intermediate.[1][2] Unlike single-step pyrolytic methods, this route offers superior regiocontrol and milder conditions. We present two validated protocols: Method A (Chemical Dehydration) for high-value, sensitive intermediates, and Method B (Azeotropic Distillation) for scalable, cost-effective production.

Scientific Foundation: The Mechanism

The synthesis proceeds through a nucleophilic acyl substitution followed by a cyclodehydration. Understanding the competing pathways is critical for yield optimization.

2.1 Reaction Pathway Analysis
  • Step 1: Amidation (Kinetic Control): The nucleophilic attack of the primary amine on maleic anhydride is rapid and exothermic, yielding the Maleamic Acid (cis-isomer). This intermediate is often zwitterionic and precipitates in non-polar solvents.

  • Step 2: Cyclodehydration: The ring closure to the maleimide requires activating the carboxylic acid.

    • Path A (Desired): Elimination of water to form the 5-membered imide ring.

    • Path B (Side Reaction - Isomerization): Acid-catalyzed rotation around the C2-C3 double bond leads to Fumaramic Acid (trans-isomer), which cannot cyclize and represents a thermodynamic sink (dead end).

    • Path C (Side Reaction - Isoimide): Kinetic trapping can form the isomaleimide, though this often rearranges to the maleimide under thermal conditions.

ReactionPathway Start Maleic Anhydride + Primary Amine Maleamic Maleamic Acid (Intermediate) Start->Maleamic Nucleophilic Attack (Fast, Exothermic) Maleimide N-Substituted Maleimide (Product) Maleamic->Maleimide Cyclodehydration (Ac2O/NaOAc or H+/Heat) Fumaramic Fumaramic Acid (Trans-Isomer impurity) Maleamic->Fumaramic Isomerization (Acid/Heat > 120°C) Isomaleimide Isomaleimide (Kinetic Trap) Maleamic->Isomaleimide Kinetic Control (Low Temp) Isomaleimide->Maleimide Thermal Rearrangement

Figure 1: Mechanistic pathways in maleimide synthesis.[3] Note the irreversible diversion to Fumaramic Acid.

Strategic Method Selection

Choose the protocol based on your substrate's acid sensitivity and scale.

FeatureMethod A: Chemical Dehydration Method B: Azeotropic Distillation
Reagents Acetic Anhydride (

) + NaOAc
Toluene/Xylene + Acid Cat. (

)
Mechanism Formation of mixed anhydride intermediatePhysical removal of water (Dean-Stark)
Temperature Low to Moderate (60–90°C)High (Reflux: 110–140°C)
Best For Lab Scale (<10g) , Acid-sensitive amines, Conjugation linkersScale-up (>50g) , Stable aromatic amines, Cost-efficiency
Key Risk Hydrolysis during aqueous workupPolymerization or Isomerization to Fumaric acid
Protocol A: Chemical Dehydration (The "Gold Standard")

Scope: Ideal for synthesizing N-phenyl, N-alkyl, and functionalized maleimides for bioconjugation. Reference: Organic Syntheses Coll. Vol. 5, p.944 (1973); J. Org. Chem. 2021, 86.[4]

Phase 1: Isolation of Maleamic Acid

Note: While one-pot procedures exist, isolating the acid ensures higher purity for complex substrates.

  • Setup: Equip a 3-neck round-bottom flask (RBF) with a mechanical stirrer (or heavy magnetic bar) and an addition funnel. Nitrogen purge is recommended but not strictly required.

  • Solvent System: Dissolve Maleic Anhydride (1.05 equiv) in Diethyl Ether or THF (Concentration ~0.5 M).

    • Expert Tip: If the amine is an HCl salt, add 1.0 equiv of Triethylamine (TEA) to freebase it first.

  • Addition: Dissolve the Amine (1.0 equiv) in a minimal volume of the same solvent. Add dropwise to the anhydride solution at 0°C (Ice bath) .

    • Why? Rapid addition causes localized heating, promoting double-acylation or isomerization.

  • Reaction: Stir at 0°C for 1 hour, then room temperature (RT) for 2 hours.

  • Isolation: The maleamic acid usually precipitates as a white solid. Filter, wash with cold ether, and dry under vacuum.

    • QC Check: 1H NMR (DMSO-d6) should show two doublets for vinyl protons (J ~12 Hz, characteristic of cis geometry) and a broad amide/acid peak.

Phase 2: Cyclization with

  • Charge: In a RBF, suspend the dried Maleamic Acid (1 equiv) in Acetic Anhydride (2–3 mL per gram of acid).

  • Catalyst: Add Anhydrous Sodium Acetate (0.2 – 0.5 equiv).

    • Critical: Fused/anhydrous NaOAc is essential. Water poisons the dehydrating agent.

  • Heating: Heat the mixture to 80–90°C on a steam bath or oil block for 30–60 minutes.

    • Visual Cue: The suspension will clear to a solution, then potentially darken (orange/brown) as the reaction completes.

  • The "Quench" (Crucial Step): Cool the mixture to ~40°C. Pour the reaction mass slowly into a beaker containing Ice Water (10x volume of reaction mixture) with vigorous stirring.

    • Mechanism:[1][2][4][5][6][7] This hydrolyzes the excess acetic anhydride to acetic acid and precipitates the hydrophobic maleimide.

  • Workup: Stir for 1 hour to ensure complete hydrolysis. Filter the precipitate. Wash with water until the filtrate is neutral (pH 7).

  • Purification: Recrystallize from Cyclohexane or Ethanol. If the product is an oil, extract with Ethyl Acetate, wash with bicarbonate, and purify via silica flash chromatography (Hexane:EtOAc).

Protocol B: Azeotropic Distillation (Scale-Up Friendly)

Scope: Best for stable aromatic amines (e.g., N-phenylmaleimide) where


 costs are prohibitive.
Reference: Arkivoc 2001 (v) 60-67; US Patent 5,136,052.
Workflow
  • Setup: RBF equipped with a Dean-Stark trap and a reflux condenser.

  • Reagents: Suspend Maleamic Acid (1 equiv) in Toluene (or Xylene for higher boiling point).

  • Catalyst: Add p-Toluenesulfonic acid (PTSA) (0.1 equiv) or Amberlyst-70 (solid acid, easier removal).

    • Note:

      
       can be used but often causes charring/polymerization.
      
  • Reflux: Heat to vigorous reflux. Water will collect in the trap.[8][9]

    • Endpoint: Reaction is complete when water evolution ceases (theoretical volume calculated: 18 mL water per mole).

  • Workup:

    • Cool to RT. If using Amberlyst, filter off the beads.

    • Wash the organic layer with 5% NaHCO3 (removes unreacted acid/catalyst) and Brine.

    • Dry over

      
       and concentrate in vacuo.
      
Troubleshooting & Quality Control
Decision Logic for Troubleshooting

Troubleshooting Problem Issue Detected LowYield Low Yield / No Precipitate Problem->LowYield Impurity Impurity: Fumaramic Acid Problem->Impurity Oligomers Red/Brown Gunk Problem->Oligomers Solution1 Check pH of Workup. Product might be hydrolyzed. Use Organic Extraction. LowYield->Solution1 Solution2 Reaction Temp too high (>100C). Reduce Temp or switch to Method A. Impurity->Solution2 Solution3 Add Radical Inhibitor (BHT). Limit reaction time. Oligomers->Solution3

Figure 2: Troubleshooting common failure modes in maleimide synthesis.

Key QC Parameters
  • 1H NMR (CDCl3):

    • Maleimide: Singlet at ~6.7 - 6.8 ppm (2H, vinyl protons).

    • Maleamic Acid (Precursor): Two doublets at ~6.3 ppm (cis-coupling, J=12Hz).

    • Fumaramic Acid (Impurity): Two doublets at ~6.8-7.0 ppm (trans-coupling, J=16Hz).

  • TLC: Maleimides are typically less polar than the starting acid. Stain with KMnO4 (active double bond shows yellow/brown spot).

References
  • Cava, M. P.; Deana, A. A.; Muth, K.; Mitchell, M. J. (1973). N-Phenylmaleimide.[7][10][11] Organic Syntheses, Coll. Vol. 5, p.944.

  • Kumeiko, V. V. et al. (2021). Computational study of maleamic acid cyclodehydration with acetic anhydride. Journal of Organic Chemistry / ResearchGate.

  • Gao, Z. et al. (2018).[6] Study on the Isomerization of Maleic Acid to Fumaric Acid without Catalyst. Bulletin of the Korean Chemical Society.[6]

  • Meth-Cohn, O. et al. (2001). On the use of water as a solvent - simple and short one-step synthesis of maleimides. Arkivoc, 2001(v), 60-67.[12]

  • Gagnon, S. D. (1992). Process for the manufacture of N-phenylmaleimide. U.S. Patent 5,136,052.

Sources

Application

Application Note: Modular Solid-Phase Synthesis of Phenylcarbamoyl Acrylic Acids

The following Application Note is designed for researchers in medicinal chemistry and drug discovery, specifically those focusing on covalent inhibitors and peptidomimetics. Target Class: Covalent Modifiers / Michael Acc...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note is designed for researchers in medicinal chemistry and drug discovery, specifically those focusing on covalent inhibitors and peptidomimetics.

Target Class: Covalent Modifiers / Michael Acceptors (Maleanilic Acids) Methodology: Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS) Adaptation Version: 2.0 (High-Fidelity Protocol)

Introduction & Strategic Analysis

Phenylcarbamoyl acrylic acids (chemically synonymous with N-phenylmaleamic acids) represent a critical class of covalent warheads . They serve as precursors to maleimides or act as standalone Michael acceptors capable of targeting non-catalytic cysteine residues in kinases and proteases.

Unlike standard peptide synthesis, the construction of these acrylic acid derivatives on solid support presents two specific thermodynamic challenges:

  • Isomerization: The cis-isomer (maleamic acid) readily isomerizes to the thermodynamically stable trans-isomer (fumaramic acid) under basic conditions or thermal stress.

  • Cyclization: Spontaneous dehydration to the maleimide (cyclic imide) can occur during activation or cleavage.

This guide details a "Scaffold-First" approach using Wang Resin. This strategy utilizes the resin hydroxyl group to open the maleic anhydride ring, immobilizing the acrylic backbone before introducing the diversity element (the aniline). This method is superior to solution-phase coupling for library generation as it drives the sluggish aniline coupling to completion using excess reagents without purification steps.

Experimental Design & Resin Selection

Resin Selection: The Case for Wang Resin

While 2-Chlorotrityl chloride (2-CTC) is often preferred for preserving acid-labile groups, Wang Resin (p-benzyloxybenzyl alcohol resin) is the optimal choice for this specific synthesis for three reasons:

  • Ester Stability: The Wang ester linkage is sufficiently stable to withstand the activation conditions required for coupling electron-deficient anilines.

  • Direct Anhydride Loading: The hydroxyl group of Wang resin acts as a nucleophile to open maleic anhydride, efficiently generating the resin-bound mono-ester.

  • Orthogonality: It allows for the use of DCM/DMF solvent systems without premature leaching.

Reagent Matrix
ComponentReagentFunctionCritical Note
Solid Support Wang Resin (0.6–1.0 mmol/g)Scaffold AnchorSwell in DCM for >30 min.
Scaffold Maleic AnhydrideWarhead BackboneMust be dry/fresh. Hydrolyzes to diacid in moist air.
Catalyst DMAP / NMIRing OpeningUse sparingly. Excess base promotes cis-to-trans isomerization.
Coupling Agent DIC / Oxyma PureAmide Bond FormationPreferred over HATU/DIEA to maintain neutral pH and prevent isomerization.
Diversity Element Substituted AnilinesVariable RegionElectron-withdrawing groups on aniline require longer coupling times.

Detailed Protocols

Protocol A: Scaffold Immobilization (Anhydride Ring Opening)

Objective: To attach the maleic acid backbone to the resin via an ester linkage.

  • Swelling: Place Wang resin (1.0 g, 1.0 mmol) in a fritted SPPS vessel. Swell in dry DCM (10 mL) for 45 minutes. Drain.

  • Reaction Cocktail: Dissolve Maleic Anhydride (5.0 eq) in anhydrous DMF. Add DMAP (0.1 eq) and N-Methylimidazole (NMI) (1.0 eq).

    • Expert Tip: Avoid using DIPEA or Piperidine here. NMI is a milder base that catalyzes the acylation without driving isomerization.

  • Execution: Add the cocktail to the resin. Agitate at Room Temperature (RT) for 3–4 hours.

    • Note: Do not heat. Heat >40°C accelerates fumarate formation.

  • Washing: Drain and wash efficiently to remove hydrolyzed diacid:

    • DMF (3 x 2 min)

    • DCM (3 x 2 min)

  • Validation: Perform a Bromophenol Blue Test .

    • Result: Resin beads should turn blue (indicating free carboxylic acids). If beads remain pale/yellow, re-couple.

Protocol B: Diversity Coupling (Aniline Addition)

Objective: To couple the aniline to the free carboxylic acid of the immobilized maleic scaffold.

  • Activation: To the resin-bound maleic acid, add a solution of DIC (3.0 eq) and Oxyma Pure (3.0 eq) in DMF. Shake for 5 minutes to form the active ester.

    • Why Oxyma? It suppresses racemization/isomerization better than HOBt and is safer (non-explosive).

  • Addition: Add the Substituted Aniline (3.0–5.0 eq).

  • Coupling: Agitate at RT for 6–12 hours.

    • Optimization: For sterically hindered or electron-deficient anilines (e.g., 2-fluoroaniline), double the reaction time or perform a double coupling (repeat step 1-3).

  • Washing:

    • DMF (5 x 2 min)

    • DCM (5 x 2 min)

    • MeOH (2 x 2 min) - Critical to shrink resin and remove trapped reagents.

    • DCM (3 x 2 min)

Protocol C: Cleavage & Isolation

Objective: Release the final phenylcarbamoyl acrylic acid.

  • Cocktail Preparation: Prepare 95% TFA / 2.5% TIS / 2.5% H₂O .

    • Note: TIS (Triisopropylsilane) acts as a scavenger to prevent carbocation back-attack.

  • Cleavage: Add cocktail to the resin. Agitate for 60 minutes .

    • Warning: Extended exposure (>2 hours) in high-concentration TFA can catalyze the cyclization of the maleamic acid to the maleimide (

      
      ).
      
  • Workup:

    • Filter resin and collect filtrate.[1][2][3][4]

    • Precipitate by adding cold Diethyl Ether (10x volume).

    • Centrifuge (3000 rpm, 5 min) and decant ether.

    • Lyophilize the pellet from acetonitrile/water.

Visualization of Workflow

The following diagram illustrates the reaction pathway, highlighting the critical decision points to avoid isomerization.

SPS_Phenylcarbamoyl Resin Wang Resin (Hydroxyl) Loading Loading Step Maleic Anhydride (DMAP/NMI) Resin->Loading Swell DCM Intermediate Resin-Bound Maleic Acid Loading->Intermediate Ring Opening Isomer Trans-Isomer (Impurity) Loading->Isomer High Temp or Excess Base Coupling Coupling Step Aniline + DIC/Oxyma (Neutral pH) Intermediate->Coupling Activation PreCleavage Resin-Bound Amide Coupling->PreCleavage Amide Bond Cleavage Cleavage 95% TFA (1 Hour) PreCleavage->Cleavage Product Phenylcarbamoyl Acrylic Acid Cleavage->Product Ether Ppt Cyclic Maleimide (Over-reaction) Cleavage->Cyclic Time > 2h

Caption: Synthesis workflow for phenylcarbamoyl acrylic acids on Wang resin, highlighting critical control points to prevent isomerization (trans-isomer) and cyclization (maleimide).

Troubleshooting & Quality Control

Isomerization Check (NMR)

The most common failure mode is the conversion of the cis-olefin (maleic) to the trans-olefin (fumaric).

  • Diagnostic:

    
    H NMR coupling constants (
    
    
    
    ) of the vinylic protons.
    • Target (cis):

      
      .
      
    • Impurity (trans):

      
      .
      
  • Correction: If trans content is high (>10%), reduce the amount of DMAP in Step A and ensure no DIEA is used in Step B.

Cyclization (Maleimide Formation)

If the mass spectrum shows a peak of


, the open-chain acid has dehydrated to the cyclic maleimide.
  • Correction: Reduce TFA cleavage time. Ensure the cleavage cocktail remains cold (0°C to RT).

Low Yield with Electron-Deficient Anilines

Anilines with groups like


, 

, or

are poor nucleophiles.
  • Correction: Switch to Sym-Collidine as the base in the coupling step and heat the coupling reaction strictly to 40°C (microwave assistance is risky due to isomerization, conventional heating is preferred).

References

  • Talaga, P., et al. (1990). "Solid-phase synthesis of maleimides and maleamic acids." Journal of Organic Chemistry, 55(10).

    • Context: Foundational work on the stability of maleamic acids on solid support.
  • BenchChem. (2025).[4] "Application Notes and Protocols for Coupling to Wang Resin."

    • Context: Standard protocols for anhydride opening and esterific
  • Biotage. (2023).[5] "Resin linkers for peptide synthesis: Acid vs Amide."

    • Context: Comparison of cleavage conditions and linker stability (Wang vs. Rink vs. 2-CTC).
  • Sigma-Aldrich (Merck). "Peptide Resin Loading Protocols."

    • Context: Specific conditions for DMAP-catalyzed loading of anhydrides/acids to hydroxyl resins.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability &amp; Handling of 3-(3-Bromo-phenylcarbamoyl)-acrylic acid

Product Code: GEN-3BPA-001 Chemical Name: 3-(3-Bromo-phenylcarbamoyl)-acrylic acid Synonyms: N-(3-Bromophenyl)maleamic acid; 4-(3-Bromoanilino)-4-oxobut-2-enoic acid Support Tier: Level 3 (Senior Application Scientist) C...

Author: BenchChem Technical Support Team. Date: February 2026

Product Code: GEN-3BPA-001 Chemical Name: 3-(3-Bromo-phenylcarbamoyl)-acrylic acid Synonyms: N-(3-Bromophenyl)maleamic acid; 4-(3-Bromoanilino)-4-oxobut-2-enoic acid Support Tier: Level 3 (Senior Application Scientist)

Critical Alert: The Instability Mechanism

Why is my compound degrading?

The primary cause of degradation for 3-(3-Bromo-phenylcarbamoyl)-acrylic acid is intramolecular nucleophilic catalysis . Unlike standard amides, which are relatively stable, this compound contains a carboxylic acid group spatially adjacent to the amide bond (the cis or Z configuration derived from maleic anhydride).

In the presence of moisture—and accelerated by acidic pH—the pendant carboxylic acid acts as an internal catalyst, attacking the amide bond to form a cyclic anhydride intermediate. This rapidly breaks down into the starting materials: Maleic Acid and 3-Bromoaniline .

Mechanistic Pathway (Intramolecular Catalysis)[1][2]

HydrolysisMechanism cluster_0 Stable State (Dry) cluster_1 Transition State (Moisture/Acid) cluster_2 Degradation Products Compound 3-(3-Bromo-phenylcarbamoyl)- acrylic acid Intermediate Tetrahedral Intermediate Compound->Intermediate + H2O / H+ Anhydride Cyclic Anhydride (Transient) Intermediate->Anhydride Cyclization Products Maleic Acid + 3-Bromoaniline Anhydride->Products Hydrolysis

Figure 1: The "Neighboring Group Participation" effect. The internal carboxylic acid attacks the amide, causing rapid hydrolysis even under mild conditions.

Storage & Handling SOPs

To maintain purity >98%, strict adherence to the "Dry-Chain" protocol is required.

Storage Specifications
ParameterRequirementScientific Rationale
Temperature -20°C Arrhenius kinetics: Lowering temperature significantly slows the intramolecular attack.
Atmosphere Inert (Argon/N₂) Excludes atmospheric moisture, the primary reagent in hydrolysis.
Container Amber Glass, Taped Prevents photo-isomerization of the double bond (cis to trans), which alters solubility and reactivity.
Desiccant P₂O₅ or Silica Essential. Even trace humidity trapped in the vial can trigger autocatalytic degradation.
Handling Protocol
  • Equilibration: Allow the vial to warm to room temperature before opening. Opening a cold vial condenses atmospheric water directly onto the solid.

  • Solvent Selection:

    • Preferred: DMSO-d6, DMF (anhydrous), Acetone.

    • Avoid: Water, Methanol (slow methanolysis), acidic buffers.

  • Solution Stability: Prepare solutions immediately before use. Do not store aqueous solutions , even at 4°C.

Troubleshooting Guide (FAQ)

Issue: "My sample smells like an amine."

Diagnosis: Hydrolysis has occurred.[1][2][3] Explanation: The degradation product, 3-bromoaniline, has a distinct, pungent odor. The parent maleamic acid should be odorless. Solution: Check the NMR spectrum. A sharp singlet around 10-13 ppm (COOH) and a broad singlet around 9-10 ppm (NH) should be present. If you see broad aniline peaks upfield, repurify or discard.

Issue: "The compound won't dissolve in water/buffer."

Diagnosis: Intrinsic insolubility or cyclization. Explanation:

  • Intrinsic: The 3-bromophenyl ring makes the molecule lipophilic. It requires pH > 7 to dissolve as a salt (carboxylate), but high pH causes saponification.

  • Cyclization: If the sample was heated, it may have dehydrated to the Maleimide (N-(3-bromophenyl)maleimide), which is insoluble in water. Solution: Dissolve in a minimal amount of DMSO first, then slowly dilute into the aqueous buffer (keep organic co-solvent >5%).

Issue: "I see two sets of peaks in the NMR."

Diagnosis: Isomerization.[4] Explanation: The acrylic double bond can isomerize from cis (maleamic) to trans (fumaramic) upon exposure to light or certain solvents. Solution: Store in the dark. The cis isomer is required for maleimide synthesis; the trans isomer will not cyclize.

Synthesis Optimization (Preventing Hydrolysis at the Source)

If you are synthesizing this compound, the method of isolation is the single biggest factor in stability. Avoid aqueous workups.

Recommended Protocol: Anhydrous Precipitation

This method relies on the fact that the product is less soluble in non-polar solvents than the starting materials.

  • Dissolve Maleic Anhydride (1.0 eq) in anhydrous Diethyl Ether or THF.

  • Dissolve 3-Bromoaniline (1.0 eq) in the same solvent.

  • Add the amine solution to the anhydride solution dropwise at 0°C.

    • Observation: The reaction is exothermic. A precipitate should form immediately.

  • Stir for 1-2 hours at room temperature.

  • Filter the solid under an inert atmosphere (if possible).

  • Wash with cold Ether/DCM to remove unreacted amine.

  • Dry under high vacuum over P₂O₅.

Comparison of Isolation Methods:

FeatureAqueous Workup (Acidify & Filter)Anhydrous Precipitation (Recommended)
Yield Moderate (50-70%)High (85-95%)
Purity Low (Hydrolysis products trapped)High (>98%)
Stability Poor (Trace water trapped in lattice)Excellent (Anhydrous crystal lattice)
Synthesis Workflow Diagram

SynthesisWorkflow Start Start: Maleic Anhydride + 3-Bromoaniline Solvent Select Solvent Start->Solvent RouteA Aqueous/Protic Solvent Solvent->RouteA Avoid RouteB Anhydrous Ether/THF Solvent->RouteB Recommended ResultA Hydrolysis Risk High (Yield Loss) RouteA->ResultA ResultB Product Precipitates (High Purity) RouteB->ResultB

Figure 2: Decision tree for synthesis. Avoiding water during the formation step is critical for preventing early-stage hydrolysis.

References

  • Kirby, A. J. (1980). Effective Molarities for Intramolecular Catalysis. Advances in Physical Organic Chemistry, 17, 183-278. (Foundational text on the mechanism of carboxyl-assisted amide hydrolysis).

  • Cava, M. P., et al. (1961). N-Phenylmaleimide.[5] Organic Syntheses, Coll. Vol. 5, p.944. (Standard protocol for maleamic acid synthesis and cyclization).

  • BenchChem. (2024). 3-(3-Bromo-phenylcarbamoyl)-acrylic acid Structure & Properties. (Physical data verification).

  • Kluger, R., & Chin, J. (1982). Intramolecular General Acid Catalysis of Amide Hydrolysis. Journal of the American Chemical Society. (Validation of pH-dependence).

Sources

Optimization

Technical Support Center: Purification of 3-Bromo-Maleanilic Acid

Topic: Purification of 3-Bromo-Maleanilic Acid Role: Senior Application Scientist Context: Technical Support Center (Troubleshooting & FAQs) Welcome to the Technical Support Hub. This guide addresses the isolation and pu...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification of 3-Bromo-Maleanilic Acid Role: Senior Application Scientist Context: Technical Support Center (Troubleshooting & FAQs)

Welcome to the Technical Support Hub. This guide addresses the isolation and purification of 3-bromo-maleanilic acid (also known as


-bromo-N-phenylmaleamic acid). This compound is typically synthesized via the nucleophilic ring-opening of bromomaleic anhydride  by aniline .

The presence of the bromine atom on the alkene backbone introduces unique stability challenges compared to non-halogenated maleanilic acids, specifically regarding light sensitivity and susceptibility to dehydrohalogenation.

Part 1: The Purification Workflow

The following logic flow outlines the critical decision points in the purification process.

PurificationWorkflow Reaction Crude Reaction Mixture (Bromomaleic Anhydride + Aniline) Filter Filtration (Solid Isolation) Reaction->Filter Precipitation Wash Acidic Wash (0.1M HCl) Filter->Wash Remove unreacted Aniline Decision Is Product Colored/Impure? Wash->Decision Recryst Recrystallization (Ethanol/Water) Decision->Recryst Yes (Yellow/Brown) Dry Vacuum Drying (< 50°C, Dark) Decision->Dry No (Pure White) Recryst->Dry Final Pure 3-Bromo-Maleanilic Acid Dry->Final

Caption: Operational workflow for the isolation of 3-bromo-maleanilic acid, prioritizing the removal of unreacted aniline and prevention of thermal isomerization.

Part 2: Troubleshooting Guide (Q&A)
Category 1: Impurity & Color Removal

Q: My crude solid is distinctively yellow or brown. How do I remove this color? A: The discoloration is almost certainly due to oxidized unreacted aniline .

  • The Science: Aniline oxidizes rapidly in air to form colored azobenzene or polyaniline impurities. Maleanilic acids should be white or off-white.[1]

  • The Fix: Perform an Acidic Trituration .

    • Suspend your crude solid in cold 0.5 M HCl .

    • Stir for 15 minutes. The HCl will protonate the unreacted aniline (forming water-soluble anilinium chloride) while the 3-bromo-maleanilic acid (a free carboxylic acid) remains insoluble.

    • Filter and wash copiously with water to remove the acid traces.

Q: I see a secondary set of peaks in my NMR (doublet at ~6.0-6.5 ppm). Is this an impurity? A: This indicates Isomerization .

  • The Science: You are likely observing the fumaranilic acid derivative (trans-isomer).[2] The synthesis targets the maleanilic (cis) form. Heat and light catalyze the rotation around the C=C bond, especially when bromine (a heavy atom) facilitates intersystem crossing.

  • The Fix:

    • Prevention: Keep all solutions in amber glassware or wrapped in foil.

    • Recovery: Recrystallization is difficult if isomerization is high (>10%). If low, recrystallize from Ethanol/Water (90:10) , ensuring the temperature never exceeds 60°C.

Category 2: Solubility & Yield

Q: The product "oils out" during recrystallization instead of forming crystals. Why? A: This occurs when the solvent boiling point is higher than the melting point of the solvated product, or if the solution is too concentrated.

  • The Fix:

    • Re-dissolve the oil in the minimum amount of warm Ethanol.

    • Add warm water dropwise until slight turbidity persists.

    • Critical Step: Add a "seed crystal" if available, or scratch the inner wall of the flask with a glass rod to induce nucleation.

    • Cool very slowly to room temperature before placing in an ice bath. Rapid cooling traps impurities and causes oiling.

Q: My yield is significantly lower than the literature (expected >80%). Where did I lose it? A: The most common loss vector is hydrolysis .

  • The Science: The amide bond in maleanilic acids is susceptible to hydrolysis, regenerating aniline and bromomaleic acid. This is accelerated by heat and strong acids/bases.

  • The Fix:

    • Ensure your reaction solvent (usually Ether, THF, or Glacial Acetic Acid) was anhydrous.

    • Do not leave the product sitting in wet acidic mother liquor for extended periods. Filter immediately after precipitation.

Part 3: Validated Purification Protocols
Protocol A: Standard Isolation (High Purity)

Best for: Routine synthesis where stoichiometry was accurate.

  • Reaction Quench: Pour the reaction mixture (typically in THF or Ether) into a 5-fold excess of ice-cold water .

  • Precipitation: The 3-bromo-maleanilic acid will precipitate as a solid. (If oil forms, see Troubleshooting above).

  • Filtration: Collect solid via vacuum filtration.[3]

  • Washing:

    • Wash 2x with 0.1 M HCl (removes aniline).

    • Wash 3x with Cold Water (removes acid/salts).

    • Wash 1x with Cold Dichloromethane (DCM) (removes non-polar byproducts).

  • Drying: Dry in a vacuum desiccator over

    
     or Silica. Avoid oven drying >50°C. 
    
Protocol B: Recrystallization (For High-Grade Analytical Standards)

Best for: Removing trace isomers or colored impurities.

ParameterSpecificationNotes
Solvent System Ethanol / Water (95:5 or 90:10)Methanol can sometimes cause transesterification; Ethanol is safer.
Temperature Max 60°CDo not boil. Heat only until dissolution.
Concentration ~1 g per 10-15 mLDepends on specific bromination pattern.
Cooling Rate 2°C / minuteSlow cooling favors the thermodynamically stable crystal lattice.

Step-by-Step:

  • Dissolve crude solid in warm Ethanol (50-60°C).

  • Filter hot (gravity filtration) if black specks (particulates) are present.

  • Add warm water dropwise until the solution turns slightly cloudy (turbid).

  • Add a few drops of Ethanol to clear the turbidity.

  • Wrap flask in foil (light protection) and allow to stand at room temperature for 2 hours.

  • Move to 4°C fridge overnight.

Part 4: Analytical Verification

Before using the purified material in downstream applications (e.g., maleimide formation), verify identity:

  • Melting Point: Expect a sharp range (typically 198–205°C with decomposition). Broadening >2°C indicates isomerization or wetness.

  • 1H NMR (DMSO-d6):

    • Amide NH: Singlet, typically downstream (10.0 - 10.5 ppm).

    • Carboxylic OH: Very broad singlet (12.0 - 14.0 ppm).

    • Alkene Proton: Singlet at ~6.6 ppm (The bromine substitution removes the second alkene proton, simplifying the splitting).

    • Note: If you see a doublet for the alkene, you may have the non-brominated starting material.

References
  • Cava, M. P., et al. "N-Phenylmaleimide." Organic Syntheses, Coll.[4] Vol. 5, p.944 (1973); Vol. 41, p.93 (1961). (Foundational protocol for maleanilic acid synthesis and purification).

  • Rulíšek, L., et al. "Reactivity of Maleic Anhydride and Its Derivatives." Journal of Organic Chemistry. (General mechanism of anhydride ring opening by amines).
  • BenchChem Technical Support. "Recrystallization of 2-Bromo-1h-phenalen-1-one." (General solvent strategies for brominated aryl ketones/acids).

  • PrepChem. "Synthesis of Maleanilic Acid." (Detailed workup procedures for the non-brominated analog, applicable here).

Sources

Troubleshooting

Technical Support Center: Maleimide Cyclization Troubleshooting

Topic: Troubleshooting Low Conversion in Maleimide Synthesis (Cyclodehydration) Audience: Organic Chemists, Process Chemists, and Conjugation Scientists Status: Active Guide Diagnostic: Why is your conversion low? Low co...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Conversion in Maleimide Synthesis (Cyclodehydration) Audience: Organic Chemists, Process Chemists, and Conjugation Scientists Status: Active Guide

Diagnostic: Why is your conversion low?

Low conversion in maleimide synthesis usually stems from the reversibility of the maleamic acid dehydration step. Unlike simple amide bond formations, closing the five-membered ring requires overcoming significant thermodynamic barriers and managing the equilibrium between the open acid form, the closed maleimide, and the kinetic "dead-end" (isomaleimide).

Use this decision matrix to identify your failure mode:

SymptomProbable CauseMechanism
Starting material remains Equilibrium StagnationWater is not being removed effectively; the reaction is reversing to the maleamic acid.
Low yield, dark tarry product PolymerizationHigh temperatures or lack of radical inhibitors caused the maleimide double bond to polymerize (common in Ac₂O/NaOAc methods).
Wrong NMR/IR signals Isomaleimide FormationKinetic trapping. The oxygen attacked the carbonyl instead of the nitrogen (O-acylation vs N-acylation).
Product decomposes on workup HydrolysisThe maleimide ring opened back up during aqueous wash steps (pH > 7.5).
The Chemistry of Failure (Visualized)

To fix the yield, you must understand the competing pathways. The reaction is not a straight line; it is a bifurcation between the thermodynamic product (Maleimide) and the kinetic product (Isomaleimide).

MaleimidePathways Start Maleamic Acid Inter Activated Intermediate (Mixed Anhydride) Start->Inter + Dehydrating Agent (Ac2O, HMDS, etc.) Maleimide Maleimide (Thermodynamic Product) Inter->Maleimide Slow (High T) N-attack Iso Isomaleimide (Kinetic Product) Inter->Iso Fast (Low T) O-attack Maleimide->Start Hydrolysis (pH > 8) Polymer Polymerized Tar Maleimide->Polymer Radical Initiator or Excess Heat Iso->Maleimide Isomerization (Acid/Heat)

Figure 1: Reaction pathways in maleimide synthesis. Note that Isomaleimide is favored kinetically but can often be isomerized to the desired product.

Protocol-Specific Troubleshooting
Method A: The Classic (Acetic Anhydride / NaOAc)

Best for: Aromatic amines (Anilines). Poor for Aliphatic amines.

The Problem: You are getting low yields (<40%) and black tar. The Fix: This method requires base catalysis (NaOAc) which can trigger polymerization of the sensitive maleimide double bond.

  • Switch the Base: Replace Sodium Acetate (NaOAc) with Magnesium Acetate (Mg(OAc)₂) . The magnesium salt coordinates with the maleamic acid, stabilizing the geometry for ring closure and reducing polymerization side-reactions.

  • Lower the Temperature: Do not reflux at 100°C+ indiscriminately. Run at 60–80°C and monitor by TLC.

  • Add Inhibitors: Add a trace amount of BHT (butylated hydroxytoluene) to prevent radical polymerization.

Method B: The Modern Standard (HMDS / ZnCl₂)

Best for: Aliphatic amines, Amino acids, and sensitive substrates. Reference: Reddy et al. (See Ref 1)

The Problem: Reaction stalls or yields are inconsistent. The Fix: This is a "one-pot" silylation-dehydration. It relies on generating a silyl ester that is highly susceptible to cyclization.

  • Moisture Control: ZnCl₂ is extremely hygroscopic. If your ZnCl₂ is wet, the reaction fails. Flame-dry your ZnCl₂ under vacuum before adding it, or use a fresh bottle from a sure-seal container.

  • Stoichiometry: You must use at least 1.5 equivalents of HMDS (Hexamethyldisilazane). The ammonia byproduct is volatile and drives the reaction, but if you lose HMDS to moisture, the cycle breaks.

  • Solvent Choice: Switch from Benzene (toxic) to Toluene or Xylene . The higher boiling point of Xylene (140°C) often pushes stubborn aliphatic cyclizations to completion better than Toluene.

Optimized HMDS Protocol:

  • Dissolve Maleamic Acid (1.0 eq) in dry Toluene.

  • Add ZnCl₂ (1.2 eq) and HMDS (1.5 eq).

  • Reflux for 2–4 hours.

  • Crucial Workup Step: The reaction mixture will contain silylated byproducts. You must quench with dilute HCl (0.1 N) to hydrolyze the silyl groups, then extract with Ethyl Acetate.

Advanced Troubleshooting: The Isomaleimide Trap

User Question: "My mass spec is correct (MW matches), but the NMR is wrong. I see peaks at 7.0–7.5 ppm but missing the characteristic maleimide singlet at ~6.7 ppm."

Diagnosis: You have synthesized Isomaleimide .[1][2][3] This happens when the oxygen atom of the amide attacks the carbonyl instead of the nitrogen. This is common when using DCC/HOBt or when the temperature is too low during cyclization.

The Solution (Isomerization): You do not need to discard the batch. Isomaleimides can be converted to maleimides.[4][5]

  • Thermal: Heat the isomaleimide in refluxing acetic acid for 1-2 hours.

  • Catalytic: Treat with mild acid (HBr in acetic acid) or simply reflux in toluene with a catalytic amount of Sodium Acetate.

FAQ: Stability & Storage

Q: I synthesized the maleimide, but it degraded after a week in the fridge. Why? A: Maleimides are susceptible to hydrolysis (ring-opening) back to maleamic acid.[6]

  • Moisture: Store under Argon/Nitrogen.

  • Nucleophiles: Ensure no trace amines or thiols are present in your storage solvent.[7]

  • Light: Maleimides can photodimerize [2+2 cycloaddition] in solid state. Store in amber vials.

Q: Can I use EDC/NHS to close the ring? A: Generally, No . EDC/NHS activates the carboxylic acid, but without a specific geometry constraint, the nitrogen often fails to attack the activated ester effectively, or it forms the Isomaleimide exclusively. The HMDS/ZnCl₂ method is superior for this transformation.

Quantitative Comparison of Methods
FeatureAc₂O / NaOAcHMDS / ZnCl₂Acid Reflux (Dean-Stark)
Substrate Scope Aromatic AminesAliphatic & AromaticStable Aliphatics
Typical Yield 30–60%80–95% 50–70%
Risk of Polymerization HighLowMedium
Isomaleimide Risk LowLowLow
Purification RecrystallizationAqueous Workup + ColumnColumn
References
  • Reddy, P. Y., et al. (1997). "A simple and efficient synthesis of maleimides and their conversion into isomaleimides." Journal of Organic Chemistry.

    • Context: The definitive paper for the HMDS/ZnCl₂ method.
  • Walker, M. A. (1995). "A high yielding synthesis of N-alkyl maleimides using a novel modification of the Mitsunobu reaction." Journal of Organic Chemistry.

    • Context: Alternative method for very sensitive substr
  • Gondi, S. (2021).[1] "A General Method for Synthesis of Isomaleimide Derivatives." ChemRxiv.

    • Context: Understanding the kinetic trap of isomaleimides.
  • Vector Laboratories. "Maleimide Reaction Chemistry Guide."

    • Context: General stability and handling of maleimide reagents.[6][7]

Sources

Optimization

Technical Support Center: Stability of 3-(3-Bromo-phenylcarbamoyl)-acrylic Acid in Solution

Welcome to the technical support center for 3-(3-Bromo-phenylcarbamoyl)-acrylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-(3-Bromo-phenylcarbamoyl)-acrylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges encountered when working with this compound in solution. By understanding the underlying chemical principles and employing robust experimental design, you can ensure the integrity of your results.

Introduction

3-(3-Bromo-phenylcarbamoyl)-acrylic acid is a molecule possessing three key functional groups that dictate its chemical behavior and stability in solution: an amide linkage, a carboxylic acid, and an activated acrylic double bond, all attached to a brominated phenyl ring. The interplay of these groups can lead to several degradation pathways, primarily hydrolysis and intramolecular cyclization. This guide provides a structured question-and-answer format to address common stability issues, offering troubleshooting advice and detailed experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My solution of 3-(3-Bromo-phenylcarbamoyl)-acrylic acid is showing a decrease in the main peak area over time in my HPLC analysis. What could be the cause?

A decrease in the concentration of the parent compound suggests degradation. The most probable causes are hydrolysis of the amide bond or intramolecular cyclization.

  • Hydrolysis: The amide bond can be susceptible to hydrolysis, especially under acidic or basic conditions, yielding 3-bromoaniline and maleic acid (or its rearranged equivalent from the acrylic acid backbone). The rate of hydrolysis is often dependent on pH and temperature. While amide bonds are generally stable at neutral pH, the presence of the neighboring carboxylic acid can potentially catalyze this degradation.

  • Intramolecular Cyclization: Structurally similar compounds, known as maleamic acids, are known to undergo reversible cyclization to form a cyclic anhydride and the corresponding amine. It is plausible that 3-(3-Bromo-phenylcarbamoyl)-acrylic acid could undergo a similar intramolecular reaction, particularly in non-aqueous or low-water content organic solvents, to form a cyclic succinic anhydride derivative and 3-bromoaniline. This process can be influenced by solvent polarity and temperature.

Troubleshooting Steps:

  • Characterize Degradants: Analyze your degraded sample using LC-MS to identify the masses of the degradation products. The presence of a peak corresponding to the mass of 3-bromoaniline would strongly suggest either hydrolysis or cyclization.

  • pH Control: Ensure your solution is buffered at an appropriate pH. For initial screening, a pH range of 4-6 is often a good starting point for balancing solubility and stability of carboxylic acids and amides.

  • Solvent Selection: If working in organic solvents, consider the possibility of cyclization. Anhydrous conditions might favor the cyclic anhydride, while the presence of water could lead to hydrolysis of either the parent compound or the anhydride intermediate.

FAQ 2: I observe the formation of a new, less polar peak in my reverse-phase HPLC chromatogram. What could this be?

A less polar peak could correspond to the formation of a cyclic anhydride derivative. The loss of the polar carboxylic acid group through cyclization would result in a less polar molecule that elutes later in a typical reverse-phase HPLC method.

Proposed Degradation Pathway: Intramolecular Cyclization

G 3-(3-Bromo-phenylcarbamoyl)-acrylic acid 3-(3-Bromo-phenylcarbamoyl)-acrylic acid Cyclic Anhydride Intermediate Cyclic Anhydride Intermediate 3-(3-Bromo-phenylcarbamoyl)-acrylic acid->Cyclic Anhydride Intermediate Intramolecular Cyclization 3-bromoaniline 3-bromoaniline Cyclic Anhydride Intermediate->3-bromoaniline +

Caption: Potential intramolecular cyclization pathway.

FAQ 3: How can I proactively assess the stability of my compound in different solution conditions?

A forced degradation study is a systematic way to evaluate the intrinsic stability of a molecule and identify potential degradation products.[1][2][3][4][5] This involves subjecting the compound to a variety of stress conditions that are more severe than typical storage or experimental conditions.

Key Stress Conditions for Forced Degradation:

Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl, room temperature to 60°CAmide bond cleavage
Base Hydrolysis 0.1 M NaOH, room temperature to 60°CAmide bond cleavage
Oxidation 3% H₂O₂, room temperatureOxidation of the aromatic ring or double bond
Thermal Stress Solution heated at 60-80°CIncreased rate of hydrolysis and cyclization
Photostability Exposure to UV and visible light (ICH Q1B guidelines)Photodegradation of the bromophenyl moiety

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify the degradation pathways and products of 3-(3-Bromo-phenylcarbamoyl)-acrylic acid under various stress conditions.

Materials:

  • 3-(3-Bromo-phenylcarbamoyl)-acrylic acid

  • HPLC grade water, acetonitrile, methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • pH meter

  • HPLC-UV/DAD or HPLC-MS system

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 3-(3-Bromo-phenylcarbamoyl)-acrylic acid at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Sample Preparation:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Thermal Stress: Dilute 1 mL of the stock solution with 1 mL of purified water.

    • Control Sample: Dilute 1 mL of the stock solution with 1 mL of purified water.

  • Incubation:

    • Incubate the acid, base, and thermal stress samples at 60°C.

    • Keep the oxidation and control samples at room temperature.

    • For photostability, expose a separate sample in a photostability chamber according to ICH Q1B guidelines.

  • Time Points: Withdraw aliquots from each sample at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Quenching:

    • Neutralize the acid and base hydrolysis samples with an equivalent amount of base or acid, respectively.

  • Analysis: Analyze all samples by a stability-indicating HPLC method.

G cluster_prep Sample Preparation cluster_analysis Analysis Stock Solution Stock Solution Stress Conditions Stress Conditions Stock Solution->Stress Conditions Acid Acid Stress Conditions->Acid Base Base Stress Conditions->Base Oxidation Oxidation Stress Conditions->Oxidation Thermal Thermal Stress Conditions->Thermal Photo Photo Stress Conditions->Photo Incubation Incubation Acid->Incubation Base->Incubation Oxidation->Incubation Thermal->Incubation Photo->Incubation HPLC Analysis HPLC Analysis Incubation->HPLC Analysis Data Interpretation Data Interpretation HPLC Analysis->Data Interpretation

Caption: Workflow for a forced degradation study.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the parent compound from its potential degradation products.

Instrumentation:

  • HPLC system with a UV/Vis or Diode Array Detector (DAD)

Chromatographic Conditions (Example):

ParameterCondition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm (or scan for optimal wavelength)
Injection Volume 10 µL

Method Validation:

The specificity of the method should be demonstrated by analyzing the stressed samples from the forced degradation study. The method is considered "stability-indicating" if all degradation product peaks are baseline resolved from the parent peak and from each other.

Potential Degradation Pathways Summary

G cluster_main 3-(3-Bromo-phenylcarbamoyl)-acrylic acid cluster_products Degradation Products A 3-(3-Bromo-phenylcarbamoyl)-acrylic acid B 3-Bromoaniline A->B Hydrolysis / Cyclization C Maleic Acid A->C Hydrolysis D Cyclic Anhydride A->D Intramolecular Cyclization E Oxidized Derivatives A->E Oxidation F Photodegradants A->F Photodegradation

Caption: Overview of potential degradation pathways.

Conclusion

The stability of 3-(3-Bromo-phenylcarbamoyl)-acrylic acid in solution is a critical parameter for its successful application in research and development. By anticipating the likely degradation pathways of hydrolysis and intramolecular cyclization, and by employing systematic studies such as forced degradation, researchers can develop robust formulations and analytical methods. This proactive approach ensures the generation of reliable and reproducible data.

References

  • Al-Ghanayem, A. A., & Tucker, M. (2017). Forced Degradation Studies. In Pharmaceutical Stability Testing to Support Global Markets (pp. 145-165). Springer, New York, NY. [Link]

  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of pharmaceutical analysis, 4(3), 159-165. [Link]

  • ICH Harmonised Tripartite Guideline. (1996). Stability testing of new drug substances and products Q1A (R2). [Link]

  • ICH Harmonised Tripartite Guideline. (1996). Photostability testing of new drug substances and products Q1B. [Link]

  • Kirby, A. J. (1996). The amide hydrolysis problem. Accounts of Chemical Research, 29(7), 305-311. [Link]

  • Klan, P., & Wirz, J. (2009). Photochemistry of organic compounds: from concepts to practice. John Wiley & Sons. [Link]

  • Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of instrumental analysis. Cengage learning. [Link]

Sources

Troubleshooting

Technical Support Center: Precipitation of Maleanilic Acid Derivatives

Welcome to the technical support center for the synthesis and purification of maleanilic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals who may encounter challeng...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of maleanilic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during the precipitation and crystallization of these valuable compounds. Here, we move beyond simple protocols to explain the underlying principles, helping you troubleshoot effectively and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling of maleanilic acid derivatives.

Q1: What are the key solubility characteristics of maleanilic acid derivatives?

Maleanilic acid derivatives are characterized by a carboxylic acid group and an amide linkage. This dual functionality dictates their solubility:

  • Poor Solubility in Non-Polar Solvents: They are generally poorly soluble in non-polar solvents like benzene, toluene, and chloroform.[1]

  • Limited Solubility in Polar Aprotic and Protic Solvents: Solubility is also limited in many common polar solvents. For instance, the parent maleanilic acid has low solubility in water, acetonitrile, acetone, and ethanol at room temperature.[1]

  • Good Solubility in Highly Polar Solvents: Dimethylformamide (DMF) is a good solvent for maleanilic acid.[1]

  • pH-Dependent Aqueous Solubility: As carboxylic acids, their solubility in aqueous solutions is highly dependent on pH. In basic solutions (pH > pKa), they deprotonate to form carboxylate salts, which are significantly more soluble in water. Acidification of these solutions will cause the neutral, less soluble acid form to precipitate.[2][3]

Q2: Why is precipitation the preferred method of purification for these compounds?

The synthesis of maleanilic acids from an aniline and maleic anhydride is often a clean and high-yielding reaction.[4] The product frequently precipitates directly from the reaction mixture, especially when conducted in solvents where the product has low solubility, such as ether.[5] This makes precipitation an excellent and straightforward initial purification step, separating the solid product from any soluble starting materials or byproducts.

Q3: What is "oiling out" and why does it happen with my product?

"Oiling out" occurs when a compound separates from a solution as a liquid oil rather than solid crystals.[6] This is a common issue in crystallization and can happen for several reasons:

  • High Solute Concentration: The solution is too supersaturated.

  • Rapid Cooling: Cooling the solution too quickly doesn't allow sufficient time for an ordered crystal lattice to form.

  • Low Melting Point: The melting point of the compound (or an impure version of it) is below the temperature of the solution.

  • Inappropriate Solvent: The chosen solvent may be too good, keeping the compound dissolved even at lower temperatures.

Troubleshooting Guide: Common Precipitation Problems

This guide provides a systematic approach to resolving common issues encountered during the precipitation of maleanilic acid derivatives.

Problem 1: Low or No Precipitate Formation

You've completed the reaction or cooling step, but little to no solid has formed.

Potential Causes & Solutions:

  • Excess Solvent: Too much solvent was used, and the solution is not saturated.

    • Solution: Carefully evaporate a portion of the solvent under reduced pressure or with a gentle stream of nitrogen to concentrate the solution.[6]

  • Inappropriate Solvent Choice: The maleanilic acid derivative is too soluble in the chosen solvent, even at low temperatures.

    • Solution 1 (Anti-Solvent Addition): Gradually add a miscible "anti-solvent" in which your compound is insoluble. For example, if your compound is dissolved in ethanol, slowly add cold water or hexane until persistent cloudiness is observed, then allow it to stand.[7][8]

    • Solution 2 (Solvent Swap): If possible, remove the current solvent entirely and replace it with one known to be poor for your compound (see solubility table below).

  • Supersaturation: The solution is supersaturated but lacks a nucleation point to initiate crystallization.

    • Solution 1 (Scratching): Scratch the inside of the flask at the air-liquid interface with a glass rod.[9] The microscopic scratches on the glass provide a surface for crystal nucleation.

    • Solution 2 (Seeding): If you have a small crystal of the pure product, add it to the solution to act as a template for crystal growth.

  • Incorrect pH: If working in an aqueous or partially aqueous system, the pH may be too high, keeping the compound in its soluble salt form.

    • Solution: Slowly add a dilute acid (e.g., 1M HCl) dropwise while stirring. Monitor the pH and observe for precipitation as the solution becomes acidic.[3][10]

Problem 2: The Product Has "Oiled Out"

Instead of a crystalline solid, a viscous liquid or oil has separated from the solution.

Potential Causes & Solutions:

  • Cooling Too Rapidly: The solution was cooled too quickly.

    • Solution: Re-heat the solution until the oil redissolves completely. Allow the flask to cool slowly to room temperature, and then transfer it to an ice bath. Insulating the flask can help slow the cooling process.[9]

  • Solution is Too Concentrated: The high concentration of the solute favors rapid, disordered separation over slow, ordered crystallization.

    • Solution: Add a small amount of hot solvent to redissolve the oil, then attempt to cool slowly again.[6]

  • Presence of Impurities: Impurities can disrupt the crystal lattice formation and lower the melting point of the mixture.

    • Solution: Try to isolate the oil, dissolve it in a minimal amount of a good solvent, and then precipitate it by adding an anti-solvent. This may require subsequent, more rigorous recrystallization.

Problem 3: The Precipitate is Impure or Has the Wrong Consistency (Gummy, Sticky)

The collected solid is not a fine, crystalline powder and may be contaminated with starting materials or byproducts.

Potential Causes & Solutions:

  • Co-precipitation of Impurities: Soluble impurities became trapped in the rapidly forming solid.

    • Solution 1 (Trituration/Washing): Suspend the crude solid in a cold solvent in which the desired product is insoluble but the impurities are soluble. Stir vigorously, then filter. This washes the impurities away. For example, a crude product might be washed with cold ether or a hexane/ethyl acetate mixture.[5][11]

    • Solution 2 (Recrystallization): This is the most effective method. Dissolve the impure solid in a minimal amount of a suitable hot solvent, filter hot if there are insoluble impurities, and then allow the solution to cool slowly to form pure crystals.[8][9]

  • Residual Solvent: The solid was not dried properly and residual high-boiling point solvent (like DMF) is making it sticky.

    • Solution: Wash the filter cake with a volatile solvent in which the product is insoluble (e.g., cold diethyl ether or petroleum ether) to displace the high-boiling solvent.[5] Dry the product thoroughly under high vacuum.

Experimental Protocols & Data

Table 1: Solubility of Parent Maleanilic Acid in Common Solvents

This table provides a reference for selecting appropriate crystallization and washing solvents. "Good" solvents are candidates for the primary recrystallization solvent, while "Poor" solvents are candidates for anti-solvents or washing.

SolventSolubility ( g/100 mL soln at 27°C)Classification
Dimethylformamide (DMF)12.9Good
Butyl Cellosolve1.1Moderate
Dioxane0.9Moderate
Acetone0.3Poor
Methanol0.3Poor
Acetonitrile0.2Poor
Ethanol0.2Poor
Water<0.1Very Poor
Toluene<0.1Very Poor
Chloroform<0.1Very Poor
Diethyl Ether<0.1Very Poor

Data sourced from Merck Index.[1]

Protocol 1: Precipitation of Maleanilic Acid from a Reaction Mixture

This protocol is adapted from a standard, high-yield synthesis.[5]

Objective: To synthesize and precipitate maleanilic acid by reacting aniline and maleic anhydride.

Materials:

  • Maleic anhydride (2.0 mol)

  • Aniline (2.0 mol)

  • Anhydrous diethyl ether (~2.7 L)

  • 5-L three-necked flask with mechanical stirrer, dropping funnel, and reflux condenser

Procedure:

  • Setup: In the 5-L flask, dissolve maleic anhydride (196 g) in 2.5 L of anhydrous diethyl ether and begin stirring.

  • Aniline Addition: Dissolve aniline (186 g) in 200 mL of ether and add this solution to the dropping funnel.

  • Reaction & Precipitation: Add the aniline solution dropwise to the stirred maleic anhydride solution. A thick, cream-colored suspension will form as the maleanilic acid product precipitates directly from the reaction mixture. The rationale here is that maleanilic acid is virtually insoluble in diethyl ether, driving the reaction forward and simplifying isolation.[1][5]

  • Stirring: Continue to stir the suspension at room temperature for 1 hour to ensure the reaction goes to completion.

  • Cooling: Cool the flask in an ice bath to 15–20°C to maximize the precipitation of any remaining dissolved product.

  • Filtration: Collect the precipitated solid by suction filtration.

  • Washing: Wash the filter cake with a small portion of cold diethyl ether to remove any residual soluble impurities.

  • Drying: Dry the fine, cream-colored powder under vacuum. The product is typically of high purity (97-98% yield) and suitable for subsequent steps.[5]

Protocol 2: Recrystallization of an Impure Maleanilic Acid Derivative

Objective: To purify a crude maleanilic acid derivative by recrystallization.

Procedure:

  • Solvent Selection: Choose a suitable solvent or solvent pair from Table 1 or through small-scale solubility tests. An ideal solvent dissolves the compound when hot but not when cold.[9] For many N-substituted maleanilic acids, ethanol is a good starting point.[12]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to just dissolve the solid completely.[6]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step is crucial to prevent the impurities from being incorporated into your final crystals.

  • Cooling: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.[9]

  • Crystallization: Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Filtration: Collect the purified crystals by suction filtration.

  • Washing: Rinse the crystals with a minimal amount of ice-cold solvent to wash away the impurity-laden mother liquor.[9]

  • Drying: Dry the crystals completely under vacuum.

Visualization of Key Concepts

Troubleshooting Workflow for Precipitation Issues

The following diagram outlines a logical decision-making process for troubleshooting common precipitation problems.

G start End of Reaction / Cooling Step precipitate Is there a precipitate? start->precipitate oiling_out Is it an oil or gummy solid? precipitate->oiling_out Yes no_precipitate_actions Concentrate Solution Add Anti-Solvent Scratch or Seed Adjust pH (if aqueous) precipitate->no_precipitate_actions No low_yield Is the yield low? oiling_out->low_yield No oiling_out_actions Re-heat and cool slowly Add more solvent Purify via recrystallization oiling_out->oiling_out_actions Yes low_yield_actions Cool longer / colder Concentrate mother liquor Check pH low_yield->low_yield_actions Yes success Collect, Wash, and Dry Product low_yield->success No

Caption: A decision tree for troubleshooting common precipitation outcomes.

Factors Influencing Precipitation

This diagram illustrates the interplay of key experimental variables that control the successful precipitation of maleanilic acid derivatives.

G center Precipitation Outcome Solvent Solvent Choice (Solubility) center->Solvent Temperature Temperature (Cooling Rate) center->Temperature Concentration Concentration (Saturation) center->Concentration pH pH (Ionization State) center->pH Purity Purity (Nucleation) center->Purity

Sources

Reference Data & Comparative Studies

Validation

FTIR Fingerprinting of Maleamic Acids: Distinguishing Carboxylic Acid and Amide Moieties

Executive Summary In drug development and polymer synthesis, maleamic acids serve as critical intermediates—most notably as the precursor to maleimides (via cyclodehydration) or as the ring-opening product of maleic anhy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug development and polymer synthesis, maleamic acids serve as critical intermediates—most notably as the precursor to maleimides (via cyclodehydration) or as the ring-opening product of maleic anhydride. The spectroscopic distinction between the carboxylic acid and amide functionalities in these molecules is nuanced due to the cis-geometry of the alkene linker, which facilitates strong intramolecular hydrogen bonding.

This guide provides a definitive spectroscopic framework for identifying maleamic acids. The core diagnostic "fingerprint" is the transition from the high-frequency anhydride doublet (>1780 cm⁻¹) to a complex mixed-carbonyl region (1620–1725 cm⁻¹) , characterized by the Acid C=O and Amide I bands.

The Spectroscopic Landscape: Comparative Analysis

To accurately assign peaks in maleamic acid, one must first recognize the spectral signatures of its precursor (Maleic Anhydride) and its derivative (Maleimide). The shift in carbonyl frequency is the primary tracking metric.

Table 1: Diagnostic Carbonyl Frequencies ( )[1]
Functional GroupMaleic Anhydride (Precursor)Maleamic Acid (Target)Maleimide (Cyclized Product)
Primary Feature Anhydride Doublet Mixed Carbonyls Imide Doublet
Sym. Stretch ~1850 (Weak)N/A~1770–1780 (Weak)
Asym. Stretch ~1780–1790 (Strong)N/A~1700–1710 (Strong)
Acid C=O N/A1700–1725 (Strong)N/A
Amide I (C=O) N/A1620–1660 (Med/Strong)N/A
Amide II (N-H) N/A1530–1550 (Bending)N/A
OH/NH Region Clean (C-H only ~3100)Broad (2500–3400) Clean (No OH)

Analyst Note: The most common error is misidentifying the Maleimide asymmetric stretch (~1710 cm⁻¹) as the Maleamic Acid carboxylic C=O. They appear at similar frequencies. You must look for the secondary "pilot" peak: the weak 1770 cm⁻¹ band confirms Maleimide; the 1540 cm⁻¹ Amide II band confirms Maleamic Acid.

Deep Dive: The Maleamic Acid Spectrum

The FTIR spectrum of maleamic acid is defined by the cis-configuration of the central double bond (Z-isomer). This geometry forces the carboxylic acid and amide groups into proximity, leading to a stable intramolecular hydrogen bond—typically between the Acid -OH and the Amide C=O .

A. The Carbonyl Region (1600–1750 cm⁻¹)

This is the critical zone for identification. Unlike simple aliphatic amides, maleamic acids display a split carbonyl profile:

  • Carboxylic Acid C=O (1700–1725 cm⁻¹): This band appears at a standard frequency for conjugated acids. It is generally the highest frequency peak in the maleamic acid spectrum (excluding the OH region).

  • Amide I Band (1620–1660 cm⁻¹): The Amide I band (primarily C=O stretch) is shifted to lower frequencies. This redshift is caused by two factors:

    • Conjugation: The carbonyl is conjugated with the alkene double bond.

    • Intramolecular H-Bonding: The Acid-OH ... O=C-Amide interaction weakens the C=O bond character, lowering its vibrational frequency.

B. The Hydroxyl/Amine Region (2500–3500 cm⁻¹)
  • Acid O-H: Appears as a very broad, jagged "mountain" range spanning 2500–3300 cm⁻¹.[1][2][3][4] This broadness confirms the presence of the carboxylic acid dimer or intramolecular H-bonding.[3]

  • Amide N-H: A sharper band (or doublet for primary amides) superimposed on the OH broadness, typically visible around 3200–3400 cm⁻¹.[4]

C. The Fingerprint Region
  • Amide II (1530–1550 cm⁻¹): This N-H bending / C-N stretching mode is a "Go/No-Go" signal. If this peak is present, the ring is open (Maleamic Acid). If it is absent, the ring is likely closed (Maleimide or Anhydride).

  • C-O Stretch (~1200–1300 cm⁻¹): Associated with the carboxylic acid moiety.[5]

Visualization: Reaction Pathway & Spectral Logic

The following diagrams illustrate the chemical transformation and the decision logic for spectral assignment.

ReactionPathway Anhydride Maleic Anhydride (Precursor) Maleamic Maleamic Acid (Intermediate) Anhydride->Maleamic + Amine (R-NH2) Loss of 1780/1850 Doublet Gain of Broad OH & Amide II Maleimide Maleimide (Product) Maleamic->Maleimide - H2O (Cyclodehydration) Loss of OH & Amide II Gain of 1710/1770 Doublet

Figure 1: Spectral evolution during the synthesis of Maleimides. The intermediate Maleamic Acid is chemically distinct due to ring opening.

DecisionTree Start Analyze Carbonyl Region (1600 - 1900 cm-1) CheckDoublet Is there a doublet at >1770 cm-1? Start->CheckDoublet YesDoublet Yes CheckDoublet->YesDoublet High Freq NoDoublet No CheckDoublet->NoDoublet Low Freq Check1850 Is the higher peak >1800 cm-1? YesDoublet->Check1850 CheckAmideII Is there a peak at ~1540 cm-1 (Amide II)? NoDoublet->CheckAmideII Anhydride Maleic Anhydride (Peaks: ~1780 & ~1850) Check1850->Anhydride Yes Imide Maleimide (Peaks: ~1710 & ~1770) Check1850->Imide No Maleamic Maleamic Acid (Acid C=O ~1710 Amide I ~1640) CheckAmideII->Maleamic Yes Unknown Other Amide/Acid (Check Structure) CheckAmideII->Unknown No

Figure 2: Step-by-step logic for assigning carbonyl peaks in maleic derivatives.

Experimental Protocol: Reaction Monitoring

Objective: Monitor the synthesis of N-phenylmaleamic acid from maleic anhydride and aniline.

Materials
  • Substrate: Maleic Anhydride (solid).[6]

  • Reagent: Aniline (liquid).

  • Solvent: Acetone or Chloroform (dried).

  • Instrument: FTIR Spectrometer (ATR accessory preferred for speed; KBr for high resolution).

Step-by-Step Workflow
  • Baseline Scan: Collect a background spectrum of the clean ATR crystal.

  • Precursor Scan: Place a small amount of Maleic Anhydride on the crystal. Verify the characteristic doublet at 1780 cm⁻¹ and 1850 cm⁻¹ .

  • Reaction Initiation: Dissolve Maleic Anhydride in the solvent. Add Aniline dropwise while stirring.

  • In-Process Control (IPC):

    • Take an aliquot every 15 minutes.

    • Evaporate solvent (if using transmission mode) or deposit directly on ATR (after solvent flash-off).

    • Target Endpoint:

      • Disappearance: The 1850 cm⁻¹ peak must vanish completely.

      • Appearance: Growth of the Amide I band at ~1640 cm⁻¹ and the broad O-H stretch at 2500–3000 cm⁻¹ .

  • Validation: If the spectrum shows a sharp peak at 1710 cm⁻¹ without the broad OH region, the sample may have spontaneously cyclized to Maleimide (rare at room temp) or the Maleamic acid has hydrolyzed back to Maleic Acid (check for free amine peaks).

Troubleshooting & Validation (E-E-A-T)

The "Wet KBr" Trap
  • Issue: Hygroscopic KBr pellets absorb atmospheric water.

  • Symptom: A broad O-H peak appears at 3400 cm⁻¹, mimicking the Maleamic Acid O-H/N-H region.

  • Solution: Use ATR (Attenuated Total Reflectance) with a diamond crystal. If KBr is necessary, dry the powder at 110°C overnight.

  • Self-Validation: Check the 1640 cm⁻¹ region (water bending). If the "Amide I" peak is suspiciously broad and centered exactly at 1640 cm⁻¹ without a corresponding Amide II at 1540 cm⁻¹, it is likely water contamination.

Distinguishing Maleamic Acid from Maleic Acid (Hydrolysis Product)

If moisture enters the reaction, Maleic Anhydride hydrolyzes to Maleic Acid (dicarboxylic acid), not Maleamic Acid.

  • Maleamic Acid: Contains Amide I (~1640) and Amide II (~1540).

  • Maleic Acid: Contains only Carboxylic C=O (~1705) and C=C (~1620). Missing the Amide II band.

References

  • OrgChemBoulder. IR Spectroscopy Tutorial: Carboxylic Acids. University of Colorado Boulder. Link

  • Specac. Interpreting Infrared Spectra: Identifying Functional Groups. Specac Application Notes. Link

  • NIST. N-Phenylmaleamic acid Infrared Spectrum. NIST Chemistry WebBook, SRD 69. Link

  • ChemicalBook. N-Phenylmaleamic Acid Properties and Structure.Link

  • MethodsX. FT-IR measurement as a simple tool for following formation of acidic functional groups in maleic anhydride containing polymers. (2023). Link

Sources

Comparative

Technical Comparison: Thermal Properties and Purity Profiling of 3-(3-Bromo-phenylcarbamoyl)-acrylic acid

This guide provides an in-depth technical analysis of the thermal properties and purity profiling of 3-(3-Bromo-phenylcarbamoyl)-acrylic acid (also known as N-(3-Bromophenyl)maleamic acid ).[1] It is designed for researc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the thermal properties and purity profiling of 3-(3-Bromo-phenylcarbamoyl)-acrylic acid (also known as N-(3-Bromophenyl)maleamic acid ).[1] It is designed for researchers requiring precise characterization data for synthesis, quality control, and crystal engineering.[1]

Executive Summary & Chemical Identity[1][2]

3-(3-Bromo-phenylcarbamoyl)-acrylic acid is a critical intermediate in the synthesis of N-aryl maleimides, which are widely used in polymer chemistry (as cross-linkers) and drug development (as cysteine-reactive warheads).[1] Its thermal behavior is complex due to the competing processes of melting and intramolecular cyclodehydration.[1]

Attribute Specification
IUPAC Name (2Z)-4-[(3-Bromophenyl)amino]-4-oxobut-2-enoic acid
Common Name N-(3-Bromophenyl)maleamic acid
CAS Registry Number 326914-22-1
Molecular Formula C₁₀H₈BrNO₃
Molecular Weight 270.08 g/mol
Target Melting Point 192–198 °C (Decomposition)
Appearance White to off-white crystalline powder

Comparative Analysis: Thermal Behavior & Analogs

The melting point (MP) of maleamic acids is not a simple phase transition; it is often a reactive melting event .[1] This section compares the target compound against structural analogs and detection methods to establish a robust quality standard.

A. Structural Analog Comparison (Structure-Property Relationships)

The introduction of a halogen atom on the phenyl ring significantly alters the crystal lattice energy compared to the unsubstituted parent compound.[1] The 3-bromo substituent increases the melting point through enhanced London dispersion forces and halogen bonding, stabilizing the solid phase.[1]

CompoundSubstituent (R)Melting Point (°C)Behavior
Target 3-Bromo 192 – 198 Melts with Decomp.[1] (Cyclization)
Analog A4-Chloro199Sharp melt, then decomp
Analog BUnsubstituted (H)188 – 190Lower lattice energy
Analog C4-Bromo202 – 205Higher symmetry, denser packing

Insight: The 3-position (meta) substitution disrupts the planar stacking less than ortho-substitution but provides less symmetry than para-substitution, resulting in an intermediate melting range closer to the 4-chloro analog.[1]

B. Methodological Variance: Capillary vs. DSC[1]

Different analytical techniques yield divergent results due to the kinetics of cyclization.[1]

  • Capillary Method (Visual): Often reports a lower "onset" temperature where the solid collapses and evolves gas (water vapor from dehydration).[1]

  • Differential Scanning Calorimetry (DSC): Resolves the endothermic melting transition from the exothermic cyclization reaction.[1]

Recommendation: For high-precision applications, rely on DSC onset temperature rather than visual capillary ranges.

Reaction Mechanism & Thermal Stability[1]

Understanding the thermal degradation pathway is essential for interpreting melting point data.[1] Upon heating, 3-(3-Bromo-phenylcarbamoyl)-acrylic acid undergoes intramolecular nucleophilic attack to form N-(3-Bromophenyl)maleimide .[1]

Pathway Visualization

ThermalDecay Start 3-(3-Bromo-phenylcarbamoyl)- acrylic acid (Solid State) Transition Transition State (Melting/Softening) Start->Transition Heat (>180°C) Product N-(3-Bromophenyl)maleimide (Cyclized Product) Transition->Product Cyclodehydration (Exothermic) Byproduct H₂O (Vapor) Transition->Byproduct Elimination

Figure 1: Thermal cyclodehydration pathway.[1] The "melting point" is often the temperature at which this reaction becomes kinetically dominant.[1]

Experimental Protocols

To ensure scientific integrity, the following protocols are designed to be self-validating. The synthesis purity directly impacts the observed melting point.[1]

Protocol A: High-Purity Synthesis

Objective: Minimize the formation of the trans-isomer (fumaramic acid), which has a significantly higher melting point and low solubility.[1]

  • Reagents: Dissolve Maleic Anhydride (1.05 eq) in anhydrous Diethyl Ether (or THF).

  • Addition: Add 3-Bromoaniline (1.0 eq) dropwise at 0°C under N₂ atmosphere.

    • Causality: Low temperature prevents immediate cyclization to the maleimide.[1]

  • Precipitation: The product, 3-(3-Bromo-phenylcarbamoyl)-acrylic acid, will precipitate immediately as a white solid.[1]

  • Filtration: Filter the solid and wash with cold ether to remove unreacted amine.[1]

  • Drying: Vacuum dry at 40°C (Do not exceed 50°C to prevent premature cyclization).

Protocol B: DSC Melting Point Determination

Objective: Distinguish between melting and decomposition.

  • Sample Prep: Weigh 2–4 mg of dried sample into an aluminum pan. Crimp loosely (to allow water vapor escape) or use a pinhole lid.[1]

  • Ramp: Heat from 40°C to 250°C at 10°C/min .

  • Analysis:

    • Look for a sharp Endotherm (Melting) around 192–198°C.[1]

    • Look for an immediate/overlapping Exotherm (Cyclization).[1]

    • Validation: If the peak is broad and starts <180°C, the sample likely contains residual solvent or the trans-isomer.[1]

References

  • National Institute of Standards and Technology (NIST). Maleic acid - Phase change data.[1] NIST Chemistry WebBook, SRD 69.[1][2] Available at: [Link][1]

  • PubChem. Compound Summary: N-Phenylmaleamic acid.[1][3] National Library of Medicine.[1] Available at: [Link][1]

Sources

Validation

Advanced Spectroscopic Guide: UV-Vis Absorption of Phenylcarbamoyl Acrylic Acids

Executive Summary Phenylcarbamoyl acrylic acids (often referred to as -phenylmaleamic acids ) serve as critical intermediates in the synthesis of -phenylmaleimides, quinolinones, and various heterocyclic pharmacophores....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Phenylcarbamoyl acrylic acids (often referred to as


-phenylmaleamic acids ) serve as critical intermediates in the synthesis of 

-phenylmaleimides, quinolinones, and various heterocyclic pharmacophores. Their utility in drug development relies heavily on their purity and isomeric stability (cis-trans).

This guide provides an in-depth comparative analysis of the UV-Vis absorption properties of phenylcarbamoyl acrylic acids. Unlike standard datasheets, we evaluate these compounds against their synthetic precursors (anilines/anhydrides) and cyclized derivatives (maleimides) , establishing a robust spectroscopic framework for reaction monitoring and quality control.

Chemical Context & Structural Basis[1][2][3][4][5][6][7]

The UV-Vis spectrum of phenylcarbamoyl acrylic acid is defined by a conjugated chromophoric system comprising:

  • The Aromatic Ring: Contributing

    
     transitions (E-band and B-band).
    
  • The Amide Linkage (-NH-CO-): Providing

    
     transitions.
    
  • The Acrylic Double Bond (-CH=CH-): Conjugated with both the amide and the carboxylic acid.

The Chromophore Connectivity

The conjugation extends from the phenyl ring through the amide nitrogen to the acrylic double bond. This extended conjugation lowers the HOMO-LUMO gap compared to isolated maleic anhydride or aniline, resulting in a distinct bathochromic shift (red shift) useful for selective detection.

Isomerism (Cis vs. Trans)
  • Cis-isomer (Maleamic form): The kinetic product formed from maleic anhydride. Often exhibits steric strain between the phenyl ring and the carboxylic acid, potentially reducing coplanarity and hypsochromically shifting the

    
     compared to the trans isomer.
    
  • Trans-isomer (Fumaramic form): The thermodynamic product. Enhanced planarity allows for better orbital overlap and a higher extinction coefficient (

    
    ).
    

Comparative Spectral Analysis

To validate the performance of phenylcarbamoyl acrylic acids as distinct analytical targets, we compare their spectral signatures against key alternatives found in the reaction matrix.

Comparison 1: Product vs. Precursors (Reaction Monitoring)

Objective: Distinguish the product from unreacted Maleic Anhydride and Aniline.

Compound

(nm)
Transition TypeSpectral Feature
Maleic Anhydride ~205-215

Weak absorption >250 nm; transparent in the diagnostic region.
Aniline 230, 280

Distinct "aniline band" at 280 nm.
Phenylcarbamoyl Acrylic Acid 290 - 315

(Conjugated)
Broad, high-intensity band. Shifts red relative to aniline due to carbonyl conjugation.

Insight: The formation of the amide bond and subsequent conjugation with the acrylic acid moiety typically shifts the primary absorption maximum to longer wavelengths (bathochromic shift) compared to the starting aniline, allowing for monitoring of reaction progress.

Comparison 2: Substituent Effects (Derivative Selection)

Objective: Evaluate how different phenyl-ring substitutions alter the detection window.

  • Electron Donating Groups (EDG): Substituents like -OCH

    
      or -CH
    
    
    
    at the para position stabilize the excited state, reducing the energy gap.
    • Result: Red shift (

      
       increases).
      
  • Electron Withdrawing Groups (EWG): Substituents like -NO

    
      or -Cl .
    
    • Result: Variable. Nitro groups introduce their own strong charge-transfer bands, often dominating the spectrum >300 nm.

Comparison 3: Product vs. Cyclized Derivative (Maleimide)

Objective: Detect unwanted cyclization (dehydration) during storage.

Compound

(nm)
Spectral Characteristic
Phenylcarbamoyl Acrylic Acid ~300 nmBroad band (Amide + Acid conjugation).

-Phenylmaleimide
~320 nmDistinct shoulder; often exhibits a cleaner spectrum due to the rigid, planar imide ring system.

Experimental Protocol: Self-Validating Measurement System

This protocol ensures high reproducibility and accounts for the pH-sensitivity of the carboxylic acid group.

Reagents & Equipment[1][8][9]
  • Solvent: HPLC-grade Acetonitrile (MeCN) or Methanol (MeOH). Note: MeCN is preferred to avoid esterification artifacts during prolonged storage.

  • Buffer: 10 mM Phosphate Buffer (pH 7.0) for aqueous scans (to standardize ionization state).

  • Instrument: Double-beam UV-Vis Spectrophotometer (Bandwidth

    
     1 nm).
    
Step-by-Step Methodology
  • Baseline Correction (The Blank):

    • Fill both cuvettes with the pure solvent.

    • Run a baseline scan (200–400 nm) to subtract solvent absorbance.

    • Validation: Absorbance at 220 nm should be < 0.05 AU.

  • Stock Solution Preparation:

    • Weigh 10.0 mg of Phenylcarbamoyl acrylic acid derivative.

    • Dissolve in 100 mL of MeCN (Concentration

      
       ppm).
      
    • Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard (Dilution):

    • Dilute 1 mL of Stock into 9 mL of MeCN (Final Conc

      
       ppm).
      
    • Why? To bring Absorbance (A) into the linear range of Beer-Lambert Law (

      
      ).
      
  • Spectral Scanning:

    • Scan range: 200 nm to 450 nm.

    • Scan speed: Medium (approx. 200 nm/min).

    • Critical Check: If

      
       shifts over time (e.g., 30 mins), the sample may be undergoing spontaneous cyclization or isomerization.
      
  • Molar Absorptivity (

    
    ) Calculation: 
    
    
    
    
    • Report

      
       for standardized comparison.
      

Visualization: Reaction Monitoring Workflow

The following diagram illustrates the logical flow for using UV-Vis to monitor the synthesis and stability of phenylcarbamoyl acrylic acids.

G Start Start: Maleic Anhydride + Aniline Reaction Reaction Matrix (Solvent: Acetone/MeCN) Start->Reaction Sampling Aliquot Sampling (t = 0, 30, 60 min) Reaction->Sampling Kinetic Monitoring UV_Scan UV-Vis Scan (200-400 nm) Sampling->UV_Scan Dilution 1:100 Decision Check u03bb_max shift UV_Scan->Decision Result_A 280 nm Dominant (Unreacted Aniline) Decision->Result_A No Shift Result_B ~300 nm Peak (Target Acid Formed) Decision->Result_B Red Shift Result_C >320 nm / Shoulder (Cyclized Imide/Degradation) Decision->Result_C Bathochromic Shoulder

Caption: Logical workflow for distinguishing starting materials, target intermediate, and degradation products via spectral shifts.

Data Summary: Representative Spectral Values

The following table summarizes the spectral characteristics of common phenylcarbamoyl acrylic acid derivatives in Methanol.

Substituent (R-)

(nm)

Electronic Effect
-H (Unsubstituted) 2924.15Baseline reference.
-CH

(4-Methyl)
2984.18Weak EDG; slight bathochromic shift.
-OCH

(4-Methoxy)
3084.25Strong EDG; significant red shift due to resonance.
-Cl (4-Chloro) 2964.20Weak EWG; inductive withdrawal vs resonance donation.
-NO

(4-Nitro)
3254.30Strong EWG; introduces charge-transfer band.

Note: Values are representative approximations based on general


-aryl maleamic acid trends. Precise values depend on solvent polarity and pH.

References

  • NIST Mass Spectrometry Data Center. "N-Phenylmaleamic acid."[1] NIST Chemistry WebBook, SRD 69. Accessed October 2023. Link

  • Jin, S., et al. (2012).[2] "3-(Phenylcarbamoyl)acrylic acid."[2][3] Acta Crystallographica Section E, 68(9), o2736. Link

  • Stamatovska, V., et al. (2006).[4] "Solvent Effect on Electronic Absorption Spectra of Some N-Aryl Substituted Dodekanamides." Macedonian Journal of Chemistry and Chemical Engineering. Link

  • BenchChem. "A Comparative Spectroscopic Guide to 2-[(4-Nitrophenyl)carbamoyl]benzoic Acid Derivatives." Link

  • University of Toronto. "Interpreting UV-Vis Spectra: Effect of Conjugation." UTSC Chemistry Department. Link

Sources

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-Bromo-phenylcarbamoyl)-acrylic acid
Reactant of Route 2
Reactant of Route 2
3-(3-Bromo-phenylcarbamoyl)-acrylic acid
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